2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol
Description
Properties
CAS No. |
131548-44-2 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(4-hexoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-4-5-10-20-15-8-6-13(7-9-15)16-17-11-14(19)12-18-16/h6-9,11-12,19H,2-5,10H2,1H3 |
InChI Key |
MHSAUKQYUPPMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Step-by-Step Synthesis of Substituted Pyrimidin-5-ols
Executive Summary
Substituted pyrimidin-5-ols represent a privileged scaffold in medicinal chemistry, distinct from their 2- and 4-hydroxy counterparts due to their inability to tautomerize into a stable keto-form within the aromatic ring. This phenolic character (pKa ~6.5–7.0) imparts unique hydrogen-bonding capabilities and acidity, making them critical pharmacophores in HIV integrase inhibitors (e.g., Raltegravir) and antifungal agents.
This guide moves beyond generic textbook definitions to provide three field-validated synthetic pathways:
-
De Novo Cyclization: The most scalable route for building the core.
-
Pd-Catalyzed C-O Coupling: A late-stage functionalization strategy for diverse libraries.
-
Industrial Rearrangement: The high-yield pathway used in process chemistry.
Part 1: Strategic Retrosynthesis
The synthesis of pyrimidin-5-ols is chemically distinct from other pyrimidines because the 5-position is electron-rich but difficult to attack nucleophilically. Therefore, we must either build the ring with the oxygen installed (Path A) or force an oxidation on a pre-formed halogenated ring (Path B).
Figure 1: Retrosynthetic disconnection showing the two primary logic paths for accessing the 5-hydroxy core.
Part 2: The "De Novo" Cyclization Protocol (Scalable)
This is the gold standard for preparing the core scaffold on a multi-gram scale. The logic relies on using a "masked" hydroxymalonaldehyde equivalent. We utilize a benzyl-protected oxygen to prevent interference during the cyclization, followed by a clean hydrogenolysis.
Mechanism & Causality
We do not use free hydroxy-acrylates because they tautomerize and polymerize.
-
Protection: Benzyl group is stable to basic cyclization conditions.
-
Activation: The dimethylamino group serves as an excellent leaving group (better than ethoxy) to drive the condensation with the amidine.
Step-by-Step Protocol
Step 1: Synthesis of Enaminone Precursor
Reagents: Ethyl (benzyloxy)acetate,
-
Charge a reaction vessel with Ethyl (benzyloxy)acetate (1.0 equiv).
-
Add DMF-DMA (1.5 equiv) neat or in Toluene.
-
Heat to 100 °C for 12–16 hours.
-
Checkpoint: Monitor by TLC/LCMS. The product is the enamine. The reaction is driven by the distillation of methanol.
-
-
Concentrate under reduced pressure to yield Ethyl 2-(benzyloxy)-3-(dimethylamino)acrylate as a viscous yellow oil.
-
Note: This intermediate is moisture sensitive; use immediately or store under Argon at -20 °C.
-
Step 2: Cyclization with Amidine
Reagents: Substituted Amidine (e.g., Acetamidine HCl, Benzamidine HCl), NaOEt, Ethanol.
-
Dissolve the Amidine HCl salt (1.2 equiv) in anhydrous Ethanol .
-
Add NaOEt (1.2 equiv) to free the amidine base. Stir for 15 min.
-
Add the crude enaminone from Step 1 (1.0 equiv) dropwise.
-
Reflux (78 °C ) for 6–12 hours.
-
Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc). Product is 5-(benzyloxy)pyrimidine .
Step 3: Deprotection (The Reveal)
Reagents: 10% Pd/C, H2 (balloon or 1 atm), MeOH.
-
Dissolve the benzyl ether in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H2 atmosphere for 4–6 hours.
-
Filtration: Filter through Celite to remove Pd.
-
Isolation: Concentrate to yield the Pyrimidin-5-ol .
-
Data Check: Disappearance of benzyl protons (~5.1 ppm, s, 2H) in 1H NMR.
-
Part 3: Pd-Catalyzed Hydroxylation (Late-Stage)
When you have a complex 5-bromopyrimidine and need to install the hydroxyl group without rebuilding the ring, nucleophilic aromatic substitution (
The tBuBrettPhos Protocol
This method, developed by Buchwald et al., allows for the direct conversion of aryl halides to phenols using hydroxide sources, avoiding the harsh conditions of boronic acid oxidation.
Table 1: Reaction Matrix
| Component | Reagent/Condition | Role |
| Substrate | 5-Bromopyrimidine derivative | Electrophile |
| Catalyst | Pd2(dba)3 (2 mol%) | Metal Source |
| Ligand | tBuBrettPhos (4-6 mol%) | Bulky ligand to facilitate reductive elimination of C-O bond |
| Nucleophile | KOH (3.0 equiv) | Hydroxide source |
| Solvent | 1,4-Dioxane / H2O (v/v 1:1) | Biphasic system is crucial |
| Temp | 80–100 °C | Activation energy |
Workflow Diagram
Figure 2: Catalytic cycle for the hydroxylation of 5-bromopyrimidine using tBuBrettPhos.
Protocol
-
In a glovebox or under Argon, combine Pd2(dba)3 , tBuBrettPhos , and the 5-bromopyrimidine .
-
Add previously degassed 1,4-Dioxane .
-
Add KOH solution (degassed water).
-
Seal tube and heat to 100 °C for 8 hours.
-
Workup: Acidify carefully to pH 6 (remember, product is amphoteric/acidic). Extract with EtOAc.
Part 4: Industrial Case Study (Raltegravir Core)
For high-value targets like Raltegravir, a linear cyclization is often replaced by a convergent rearrangement of an amidoxime intermediate. This avoids unstable intermediates and improves atom economy.
The Amidoxime Rearrangement
This route constructs the 5-hydroxy-pyrimidin-6-one core (a tautomer/derivative of pyrimidin-5-ol).
-
Formation of Amidoxime: React a nitrile with hydroxylamine.
-
Reaction with DMAD: React the amidoxime with Dimethyl Acetylenedicarboxylate (DMAD).
-
Thermal Rearrangement: Heat the adduct in Xylenes (140 °C).
Part 5: References
-
Classic Cyclization Route:
-
P. F. Juby et al., "Preparation and properties of 5-hydroxypyrimidines." Journal of Medicinal Chemistry, 1979.
-
-
Pd-Catalyzed Hydroxylation (tBuBrettPhos):
-
Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006.
-
-
Raltegravir Synthesis (Amidoxime Route):
-
Pye, P. J., et al. "A Polar Radical Pair Pathway to Assemble the Pyrimidinone Core of the HIV Integrase Inhibitor Raltegravir Potassium." Angewandte Chemie International Edition, 2008.[6]
-
-
pKa and Properties:
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]
- 3. Control of Selectivity in Palladium(II)-Catalyzed Oxidative Transformations of Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalysed hydroxylation and alkoxylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Analysis of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
Document Control:
-
Subject: Structural Elucidation and Impurity Profiling via LC-MS/MS
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol (
This document moves beyond standard operating procedures to explain the physicochemical rationale behind ionization choices and fragmentation pathways, ensuring researchers can distinguish the target analyte from common synthetic byproducts (e.g., unreacted phenols or de-alkylated degradation products).
Molecular Architecture & Chemical Context[1][2]
To optimize MS parameters, one must first understand the proton affinity and stability of the analyte's functional groups.
| Feature | Chemical Moiety | MS Implication |
| Core | Pyrimidine Ring | High proton affinity at N1/N3. Ideal for ESI(+) . Susceptible to Retro-Diels-Alder (RDA) fragmentation. |
| Tail | Hexyloxy Ether ( | Labile under high collision energy (CID). Primary fragmentation site via McLafferty-type rearrangement (neutral loss of alkene). |
| Head | Hydroxyl Group ( | Acidic proton. Allows for ESI(-) sensitivity, though often less intense than positive mode for this specific heterocycle. |
Molecular Specifications:
-
Formula:
-
Monoisotopic Mass: 272.1525 Da
-
Target Ions:
-
ESI(+):
-
ESI(-):
-
Ionization Strategy: The "Why" and "How"
While many protocols default to one polarity, a dual-polarity approach is recommended for this molecule to ensure a self-validating dataset.
Primary Mode: Electrospray Ionization Positive (ESI+)
-
Rationale: The pyrimidine nitrogens are basic sites that readily accept a proton. This mode yields the highest sensitivity for the parent molecule.
-
Mechanism:
-
Critical Control: Use Formic Acid (0.1%) in the mobile phase. The low pH ensures the pyrimidine ring is fully protonated, stabilizing the signal.
Secondary Mode: ESI Negative (ESI-)
-
Rationale: The phenolic -OH at position 5 is weakly acidic.
-
Mechanism:
-
Utility: This mode is strictly for impurity profiling . Synthetic precursors (like boronic acids) often ionize better in negative mode. If you see a signal in ESI(-) that does not align with the ESI(+) retention time, it is likely a process impurity.
MS/MS Fragmentation Pathways
Understanding the fragmentation is essential for confirming the structure and developing Multiple Reaction Monitoring (MRM) methods.
The Fragmentation Logic (ESI+)
The Collision Induced Dissociation (CID) of the protonated precursor (
-
Primary Cleavage (Ether Scission): The weakest energetic link is the alkyl ether. However, unlike simple bond homolysis, this typically proceeds via a rearrangement releasing a neutral hexene molecule (
, 84 Da).-
Transition:
-
Structure Formed: 2-(4-hydroxyphenyl)pyrimidin-5-ol (The "diphenol" core).
-
-
Secondary Cleavage (Ring Opening): The pyrimidine ring requires higher collision energy to break. A characteristic loss for pyrimidines is hydrogen cyanide (HCN, 27 Da).
-
Transition:
-
-
Tertiary Cleavage (CO Loss): Phenolic species often expel carbon monoxide (CO, 28 Da) resulting in ring contraction.
-
Transition:
-
Visualization of Pathways
The following diagram illustrates the analytical workflow and the specific fragmentation logic for this mesogen.
Figure 1: Analytical workflow and collision-induced dissociation (CID) pathway for the target pyrimidine derivative.
Experimental Protocol
This protocol is designed for a Q-TOF or Triple Quadrupole system. It uses a "self-cleaning" gradient to prevent carryover of the hydrophobic mesogen.
Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),
mm, 1.8 µm. -
Temperature: 40°C (Critical to maintain solubility of the liquid crystal moiety).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-8 min: 5%
95% B (Linear Ramp) -
8-10 min: 95% B (Wash - Essential for lipophilic tails)
-
10-12 min: 5% B (Re-equilibration)
-
Mass Spectrometer Settings (Source)
-
Gas Temperature: 325°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temp: 350°C (High heat needed for desolvation of the hexyloxy chain).
-
Capillary Voltage: 3500 V (ESI+)
MRM Transitions for Quantification
For quantitative assays (e.g., pharmacokinetic studies or purity checks), use the following transitions:
| Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |
| Quantifier | 273.2 | 189.1 | 20 | 100 |
| Qualifier 1 | 273.2 | 161.1 | 35 | 100 |
| Qualifier 2 | 273.2 | 162.1 | 35 | 100 |
Impurity Profiling & Troubleshooting
In drug development and materials science, "purity" is defined by the absence of specific precursors.
Common Impurities:
-
4-(hexyloxy)phenylboronic acid: A common Suzuki coupling reagent.
-
Detection: Use ESI(-) mode.[1] Look for
at 221.
-
-
Debromination byproducts: If synthesized from 5-bromo-2-iodopyrimidine.
-
Detection: Look for mass shifts of -79/81 Da (loss of Br).
-
Troubleshooting Sensitivity:
-
Issue: Low signal in ESI(+).
-
Cause: The hexyloxy chain increases hydrophobicity, potentially causing precipitation in the source or poor ionization efficiency compared to more polar contaminants.
-
Solution: Add Ammonium Formate (5mM) to the mobile phase to assist in ionization clustering or switch to APCI (Atmospheric Pressure Chemical Ionization) which handles neutral, non-polar mesogens better than ESI.
References
-
Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[2] Link
-
Kuhnert, N., et al. (2019). "Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry." Journal of the Brazilian Chemical Society, 30(12). Link
-
National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: Pyrimidine Derivatives." NIST Chemistry WebBook, SRD 69. Link
-
BenchChem. "Synthesis and Properties of 2,5-Disubstituted Pyrimidine Liquid Crystals." Application Notes. Link
-
Shimadzu Corporation. "LCMS-IT-TOF Analysis of Pyrimidine Derivatives." Technical Report. Link
Sources
Unveiling the Molecular Architecture: A Guide to the Crystal Structure and X-ray Diffraction of Pyrimidine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Their biological activity is intrinsically linked to their three-dimensional structure, which dictates how they interact with molecular targets like enzymes and receptors.[2][3] X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing unambiguous insights that are crucial for rational drug design, structure-activity relationship (SAR) studies, and understanding the physicochemical properties that govern a drug's efficacy.[3][4] This guide offers a comprehensive exploration of the principles and practices involved in determining the crystal structure of pyrimidine derivatives, from initial synthesis and crystallization to final structure analysis and its application in modern drug development.
The Significance of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1] It is a fundamental component of nucleobases in DNA and RNA, making its derivatives integral to the development of anticancer and antiviral agents.[1] Beyond this, the pyrimidine core is found in drugs targeting a wide spectrum of diseases, including antibiotics and agents for cardiovascular and central nervous system disorders.[1][5][6]
The precise three-dimensional arrangement of atoms in a pyrimidine derivative—its crystal structure—governs its interaction with biological targets.[2][4] By determining this structure, researchers can:
-
Validate Synthetic Chemistry: Confirm the successful synthesis of the target molecule, including its stereochemistry.[6][7]
-
Inform Rational Drug Design: Visualize how a molecule binds to its target, enabling the design of new analogues with improved potency, selectivity, and metabolic stability.[8][9][10]
-
Understand Physicochemical Properties: Correlate the crystal packing with properties like solubility, stability, and bioavailability, which are critical for formulation development.[4][11][12]
X-ray crystallography is the most powerful technique for obtaining this information, providing precise measurements of bond lengths, angles, and intermolecular interactions.[3][13][14]
The Crystallographic Workflow: From Powder to Publication
The journey from a newly synthesized pyrimidine compound to a fully refined crystal structure is a multi-step process that demands both theoretical understanding and practical skill. Each stage presents unique challenges and requires careful experimental design.
Caption: The end-to-end workflow for pyrimidine derivative crystal structure determination.
Prerequisite: Synthesis and Purification
The synthesis of pyrimidine derivatives can be achieved through various established methods, often involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or guanidine derivative.[15] Regardless of the synthetic route, the paramount concern for crystallography is purity. Impurities can significantly inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[16] Therefore, rigorous purification of the synthesized compound is a non-negotiable first step.
The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step in the entire process.[17] A suitable crystal for single-crystal X-ray diffraction (SC-XRD) should ideally be between 0.02 and 0.4 mm in size, with well-defined faces and no visible cracks or defects.[14] The fundamental principle of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered lattice.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Identify a solvent or solvent system in which the pyrimidine derivative is moderately soluble. The ideal solvent allows the compound to be fully dissolved when heated but has low solubility at room temperature.[16]
-
Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve full dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several hours to days.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or pipette and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.
| Crystallization Technique | Principle | Advantages | Common Issues |
| Slow Evaporation | Solvent volume is gradually reduced, increasing solute concentration to the point of supersaturation. | Simple setup; effective for many stable compounds. | Can lead to "oiling out" or rapid precipitation if evaporation is too fast.[16] |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into the compound solution, reducing solubility. | High level of control; excellent for sensitive molecules. | Requires careful selection of solvent/anti-solvent pairs. |
| Slow Cooling | A saturated solution at high temperature is slowly cooled, as solubility typically decreases with temperature. | Good for compounds with a steep solubility-temperature curve. | Risk of forming many small crystals instead of a few large ones.[16] |
| Solvent Layering | A layer of anti-solvent is carefully added on top of the compound solution, allowing for slow diffusion at the interface. | Gentle method that can produce high-quality crystals. | Can be difficult to set up without disturbing the interface. |
Troubleshooting Common Crystallization Problems:
-
No Crystals Form: The solution may not be sufficiently supersaturated, or the compound may be too soluble in the chosen solvent. Try using less solvent or a different solvent system.[16]
-
Rapid Precipitation/Powder Formation: The solution is too concentrated or cooling/evaporation is too rapid. Dilute the solution slightly or slow down the process (e.g., fewer pinholes).[16]
-
"Oiling Out": The compound separates as a liquid phase instead of a solid. This often happens with impure samples or when the degree of supersaturation is too high. Re-purify the material or use a more dilute solution.
X-ray Diffraction: Probing the Crystal Lattice
X-ray diffraction is a non-destructive analytical technique that provides detailed information about the atomic structure of crystalline materials.[18] The technique is based on the principle of Bragg's Law, which describes how X-rays are scattered by the planes of atoms within a crystal lattice.[19][20]
Bragg's Law: nλ = 2d sin(θ)
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between atomic planes in the crystal
-
θ is the angle of incidence of the X-rays
When a beam of monochromatic X-rays strikes a crystal, constructive interference occurs only at specific angles (θ) where the path difference between X-rays scattered from adjacent planes is an integer multiple of the wavelength.[20][21] By rotating the crystal and measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.[2]
Single-Crystal vs. Powder X-ray Diffraction
While both techniques rely on the same physical principles, their applications and the information they yield are distinct, making them complementary tools in pharmaceutical development.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | A single, high-quality crystal (0.02-0.4 mm).[14] | A microcrystalline powder (thousands of tiny, randomly oriented crystallites).[19] |
| Primary Output | A complete 3D molecular structure, including precise bond lengths, angles, and intermolecular interactions.[13] | A 1D diffraction pattern (intensity vs. 2θ angle) that serves as a unique "fingerprint" for a specific crystalline phase.[19] |
| Primary Use | Unambiguous determination of molecular structure and absolute configuration.[3][13] | Polymorph identification, phase purity analysis, quality control, and monitoring solid-state transformations.[19][22] |
| Structure Solution | Routinely used for ab initio structure determination.[23] | Can be used for structure determination, but it is more complex due to peak overlap.[19][24] |
The SC-XRD Experiment: A Step-by-Step Overview
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during the experiment.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles while a detector records the diffraction pattern (a collection of spots, or reflections).[25]
-
Data Processing: The raw images from the detector are processed to determine the position and intensity of each reflection. This data is used to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution: This is the most computationally intensive step. Since the detector only measures the intensity of the diffracted waves and not their phase, a "phase problem" arises. Computational methods (direct methods or Patterson methods) are used to generate an initial model of the electron density.[26]
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.
Interpreting the Structure: From Data to Drug Design Insights
The final output of a successful SC-XRD experiment is a detailed model of the pyrimidine derivative's structure and its arrangement in the crystal lattice. This information is a goldmine for drug development professionals.
Molecular Conformation and Geometry
The structure reveals the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.[25] This is critical for understanding its shape and how it will fit into a biological target. For example, X-ray analysis can rationalize the structure-activity relationship for a series of pyrimidine derivatives by showing how different substituents alter the molecular shape and interactions.[5]
Intermolecular Interactions and Crystal Packing
The crystal structure provides a clear picture of the non-covalent interactions (hydrogen bonds, π-π stacking, halogen bonds, etc.) that hold the molecules together in the solid state. These interactions are fundamental to molecular recognition at a protein's active site. X-ray crystallography-guided design allows researchers to add or modify functional groups on the pyrimidine scaffold to enhance these interactions, leading to more potent inhibitors.[8][9][27]
Caption: Iterative cycle of structure-based drug design using X-ray crystallography.
Polymorphism: A Critical Consideration
Polymorphism is the ability of a compound to exist in more than one crystalline form.[12] Different polymorphs of the same active pharmaceutical ingredient (API) can have vastly different physicochemical properties, including solubility, dissolution rate, and stability.[11][12] This has profound implications for a drug's bioavailability and shelf-life. An unexpected appearance of a more stable, less soluble polymorph can be a catastrophic event for a marketed drug.
Powder X-ray Diffraction (PXRD) is the primary tool for identifying and characterizing polymorphs.[19][22] Each polymorphic form produces a unique PXRD pattern, allowing for robust quality control during manufacturing and ensuring batch-to-batch consistency.[19][28]
The Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[29][30] It is an invaluable resource for researchers, containing over a million structures.[30] Before attempting to crystallize a new pyrimidine derivative, a search of the CSD for related compounds can provide crucial insights into likely intermolecular interactions, packing motifs, and suitable crystallization solvents, significantly streamlining the experimental process.
Conclusion and Future Outlook
The combination of pyrimidine chemistry and X-ray crystallography is a powerful engine for modern drug discovery. The unambiguous, high-resolution structural information provided by this technique is indispensable at every stage of the development pipeline, from initial hit validation to lead optimization and final formulation.[2] Advances in X-ray sources, detectors, and computational methods continue to make crystallography faster and more accessible, allowing for higher throughput screening of potential drug candidates.[31] As our understanding of the structural basis of disease deepens, the role of X-ray crystallography in designing the next generation of targeted pyrimidine-based therapies will only continue to grow.
References
- A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
- The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
- The Role of Crystallography in Drug Development.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies.
- Synthesis and antibacterial properties of pyrimidine deriv
- Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspir
- The role of crystallography in drug design. PMC - NIH.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Crystallization of Pyrimidine Compounds. Benchchem.
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
- SYNTHESIS OF PYRIMIDINE DERIV
- CURRENT DEVELOPMENTS IN SMALL-MOLECULE X-RAY CRYSTALLOGRAPHY.
- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry.
- Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymeriz
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. PubMed.
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site.
- How to grow crystals for X-ray crystallography. IUCr Journals.
- Single crystal X-ray diffraction. Rigaku.
- X-ray diffraction (XRD)
- X-ray Crystallography for Molecular Structure Determin
- Advances in X-Ray Diffraction.
- How do organic compounds single crystal X rays diffraction work?.
- About Single X-ray Diffraction.
- Cambridge Structural D
- X-ray diffraction (XRD). Anton Paar Wiki.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- Cambridge Structural Database.
- X-ray Powder Diffraction in Drug Polymorph Analysis.
- The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.
Sources
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zienjournals.com [zienjournals.com]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rigaku.com [rigaku.com]
- 14. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 15. bu.edu.eg [bu.edu.eg]
- 16. benchchem.com [benchchem.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. azolifesciences.com [azolifesciences.com]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. researchgate.net [researchgate.net]
- 24. PPXRD - Abstract Submission Form [icdd.com]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. spectroscopyonline.com [spectroscopyonline.com]
- 29. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 30. Cambridge Structural Database | re3data.org [re3data.org]
- 31. tandfonline.com [tandfonline.com]
Solubility and stability of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and bioactive compounds.[1] Its structural resemblance to the nitrogenous bases of DNA and RNA makes it a privileged structure in drug design.[2] The specific molecule under consideration, this compound, combines this heterocyclic core with a lipophilic hexyloxy tail and a phenolic hydroxyl group. This unique combination of functional groups presents both opportunities and challenges for its development as a potential therapeutic agent.
Understanding the physicochemical properties of a drug candidate is paramount to its success. Among these, solubility and stability are critical determinants of a molecule's bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can severely limit oral absorption, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[3]
This guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore methodologies from early-stage high-throughput screening to late-stage, in-depth characterization, adhering to the principles outlined by the International Council for Harmonisation (ICH).
Physicochemical Profile and Predicted Characteristics
The structure of this compound suggests a molecule of moderate lipophilicity. The hexyloxyphenyl group will contribute significantly to this property, likely resulting in good solubility in organic solvents but limited solubility in aqueous media. The pyrimidin-5-ol moiety, however, introduces polar functionality. The hydroxyl group and the pyrimidine nitrogens are capable of acting as hydrogen bond donors and acceptors, respectively, which can influence crystal packing and interactions with polar solvents.[2]
The pyrimidin-5-ol group is phenolic, meaning its protonation state, and therefore its solubility, will be highly dependent on pH. At physiological pH, the hydroxyl group may be partially or fully deprotonated, which could enhance aqueous solubility. Conversely, at acidic pH, the nitrogen atoms in the pyrimidine ring may become protonated. A thorough pH-solubility profile is therefore essential.
Comprehensive Solubility Assessment
Solubility is not a single value but is context-dependent. In drug development, we distinguish between two key types: thermodynamic and kinetic solubility.[4][5]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is the gold standard for biopharmaceutical classification (BCS).[5]
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO). It is a measure of how readily a compound precipitates and is widely used in high-throughput screening during early drug discovery.[4][6]
Experimental Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
The shake-flask method is the definitive technique for determining thermodynamic solubility.[5] The objective is to achieve equilibrium between the undissolved solid and the saturated solution.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers. A typical pH range to model the human gastrointestinal tract would be pH 1.2, 4.5, 6.8, and 7.4.[5]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath, typically at 25°C or 37°C, for a sufficient duration to reach equilibrium (usually 24 to 72 hours).
-
Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle.
-
Separation: Carefully collect an aliquot of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.
-
Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) to confirm that no polymorphic or solvate transformation has occurred during the experiment.
Experimental Protocol: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early-stage assessment where compound availability is limited.[6] It measures the precipitation of a compound upon its addition from a DMSO stock into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.
-
Plating: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its solubilizing effect.[4]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[4]
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table.
| Solvent/Buffer System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Pharmacopeial Descriptor [7] |
| 0.1 M HCl | 1.2 | 37 | Thermodynamic | |||
| Acetate Buffer | 4.5 | 37 | Thermodynamic | |||
| Phosphate Buffer | 6.8 | 37 | Thermodynamic | |||
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Thermodynamic | |||
| PBS | 7.4 | 25 | Kinetic |
Workflow for Solubility Assessment
Caption: Workflow for determining kinetic and thermodynamic solubility.
Intrinsic Stability and Degradation Pathway Analysis
Stability testing is essential for identifying storage requirements, determining shelf-life, and understanding the degradation profile of a drug substance.[8] Forced degradation, or stress testing, is a critical component of this process. As mandated by ICH guideline Q1A(R2), these studies deliberately degrade the compound under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10]
The goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[9][11] This range is sufficient to generate and detect degradation products without leading to secondary or tertiary degradants that would not be relevant under normal storage conditions.[8]
Experimental Protocol: Forced Degradation Studies
A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, must be developed first. This method must be able to separate the parent compound from all process impurities and degradation products.
General Procedure:
-
Prepare solutions of this compound in the appropriate stress medium (e.g., 0.1 M HCl).
-
Expose the solutions to the stress conditions outlined below. Include a control sample stored under normal conditions.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the stability-indicating HPLC method.
-
Evaluate the chromatograms for new peaks (degradants) and a decrease in the peak area of the parent compound.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at ambient or elevated temperature (e.g., 70°C).[8]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at ambient or elevated temperature. The phenolic hydroxyl group may make the molecule particularly susceptible to base-catalyzed degradation.
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) and high humidity (e.g., 70°C / 75% RH) for a defined period (e.g., 1-2 months).[8]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.[12]
Protocol: Long-Term and Accelerated Stability Studies
Formal stability studies are performed on at least three primary batches to establish a re-test period or shelf life.[12][13] The storage conditions are defined by ICH guidelines.[14][15]
Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency (for a proposed re-test period of ≥12 months): [12][14]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: 0, 3, and 6 months.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp | % Degradation | Number of Degradants | Mass Balance (%) | Observations |
| 0.1 M HCl | 8 hours / 70°C | ||||
| 0.1 M NaOH | 4 hours / RT | ||||
| 3% H₂O₂ | 24 hours / RT | ||||
| Thermal (Dry Heat) | 14 days / 70°C | ||||
| Photolytic | 1.2 million lux-hr |
Workflow for Stability Assessment
Caption: Workflow for forced degradation and stability analysis.
Conclusion
The systematic evaluation of solubility and stability is an indispensable part of the drug development process. For this compound, a molecule with both lipophilic and polar characteristics, a multi-faceted approach is required. The protocols and frameworks outlined in this guide, from high-throughput kinetic solubility screens to comprehensive ICH-compliant stability programs, provide a robust pathway for thoroughly characterizing these critical attributes. The data generated from these studies will be fundamental in guiding formulation development, defining storage conditions, ensuring patient safety, and ultimately determining the therapeutic potential of this promising compound.
References
-
ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Scribd. (n.d.). ICH Guidelines for Stability Testing. [Link]
-
Jain, D., & Barsagade, A. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 13-22. [Link]
-
MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Sena-Torralba, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Huynh-Ba, K. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 37(2). [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
-
PubChem. (n.d.). 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine. National Center for Biotechnology Information. [Link]
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1149-1155. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Hoffman Fine Chemicals. (n.d.). 2-Phenylpyrimidine. [Link]
-
da Silva, J. V., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
-
ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
PubChem. (n.d.). 5-(4-Hexyloxy-phenyl)-2-phenyl-pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). [5-(4-Hexyloxy-phenyl)-pyrimidin-2-yl]-methyl-sulfane. National Center for Biotechnology Information. [Link]
-
Han, J., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 124, 438-450. [Link]
-
PubChem. (n.d.). Pyrimidin-5-ol. National Center for Biotechnology Information. [Link]
-
Volyniuk, D., et al. (2021). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Chemosensors, 9(8), 211. [Link]
-
Jo, E., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3183. [Link]
-
Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. [Link]
-
ResearchGate. (2014). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[9][14][16]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]
-
ResearchGate. (n.d.). Chemical structure of thymol (2-Isopropyl-5-methylphenol). [Link]
-
Molbank. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onyxipca.com [onyxipca.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. raytor.com [raytor.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. database.ich.org [database.ich.org]
- 13. mastercontrol.com [mastercontrol.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Potential mechanism of action of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
Content Type: Technical Whitepaper & Investigative Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Biophysicists[1]
Part 1: Executive Technical Synthesis[1]
2-(4-(hexyloxy)phenyl)pyrimidin-5-ol is a bifunctional small molecule characterized by a 2-phenylpyrimidine scaffold substituted with a hydroxyl group at the C5 position and a hexyloxy lipophilic tail at the para-position of the phenyl ring.
While historically utilized as a liquid crystal mesogen (smectic phase precursor) due to its rigid core and flexible alkyl tail, its pharmacophore presents significant potential in medicinal chemistry .[1] This guide analyzes its mechanism of action (MoA) through the lens of Structure-Activity Relationship (SAR) , positioning it as a Membrane-Localized Radical Trapping Antioxidant (RTA) and a potential GPR119 Metabolic Modulator .
Core Structural Pharmacophore
-
Region A (Head): 5-Hydroxypyrimidine. An electron-deficient heteroaromatic ring bearing an electron-donating hydroxyl group.[1] This creates a unique phenolic antioxidant profile with tunable pKa.[1]
-
Region B (Linker): The C2-C1' bond connecting the pyrimidine and phenyl rings. This rigid biphenyl-like core facilitates π-π stacking interactions (crucial for target binding or mesophase alignment).[1]
-
Region C (Tail): 4-Hexyloxy chain. A C6 lipophilic anchor that governs membrane partitioning and hydrophobic pocket occupancy.[1]
Part 2: Primary Mechanism of Action – Ferroptosis Inhibition
Mechanism Class: Lipid Peroxidation Inhibition (Anti-Ferroptotic)
The most scientifically grounded biological application for this chemotype is as a Ferroptosis Inhibitor . Ferroptosis is an iron-dependent form of regulated cell death driven by the lethal accumulation of lipid peroxides in cellular membranes.[2][3]
1. The Radical Trapping Mechanism
The 5-hydroxypyrimidine moiety functions similarly to the naphthyridinol core of Liproxstatin-1 or the phenol of Vitamin E . It acts as a chain-breaking antioxidant within the lipid bilayer.
-
Step 1: Membrane Insertion. The hexyloxy tail partitions the molecule into the phospholipid bilayer, aligning the polar 5-OH headgroup near the membrane interface (water-lipid boundary).
-
Step 2: H-Atom Transfer (HAT). When a lipid peroxyl radical (LOO•) is generated (via Fenton chemistry or LOX enzymes), the 5-OH group donates a hydrogen atom to the radical.
-
Step 3: Radical Stabilization. The resulting pyrimidinyloxy radical is stabilized by resonance delocalization across the nitrogen-rich aromatic core, preventing it from propagating the oxidation chain.[1]
2. Pathway Visualization (Ferroptosis Defense)
Figure 1: Mechanism of lipid peroxide neutralization by the 5-hydroxypyrimidine scaffold.
Part 3: Secondary Mechanism – GPR119 Agonism
Mechanism Class: GPCR Modulation (Metabolic)
The 2-phenylpyrimidine scaffold with a para-ether tail is a "privileged structure" for GPR119 agonists . GPR119 is a Gs-coupled receptor expressed in pancreatic
-
Ligand Binding Mode: The hexyloxy tail occupies the hydrophobic orthosteric pocket of the receptor, while the pyrimidine core engages in
- stacking with aromatic residues (e.g., Phe/Trp) in the transmembrane bundle. The 5-OH group may form hydrogen bonds with polar residues (e.g., Ser/Thr) deep in the binding cleft. -
Signaling Cascade: Activation leads to cAMP accumulation
PKA activation Glucose-Stimulated Insulin Secretion (GSIS).
Part 4: Experimental Validation Protocols
To validate these mechanisms, the following "Self-Validating" experimental workflows are recommended.
Protocol A: Lipophilic Radical Trapping Assay (Cell-Free)
Validates the Ferroptosis Mechanism.
-
System Setup: Prepare a solution of Linoleic Acid (50 mM) in SDS micelles (to mimic membrane environment).
-
Initiation: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a thermal radical generator at 37°C.
-
Treatment:
-
Control: Vehicle (DMSO).
-
Reference: Ferrostatin-1 (1 µM).
-
Test: This compound (0.1, 1, 10 µM).[1]
-
-
Detection: Monitor oxygen consumption (O2 electrode) or conjugated diene formation (UV Absorbance at 234 nm) over 60 minutes.
-
Success Criteria: A distinct "lag phase" in oxidation kinetics proportional to the concentration of the test compound confirms Radical Trapping Antioxidant (RTA) activity.
Protocol B: Cell-Based Lipid Peroxidation (C11-BODIPY)
Validates Membrane Localization and Activity.
-
Cell Line: HT-1080 (Fibrosarcoma) or Pfa-1 (MEF).
-
Induction: Treat cells with RSL3 (GPX4 inhibitor) to induce ferroptosis.[2]
-
Intervention: Co-treat with Test Compound (1-5 µM).
-
Staining: After 4 hours, stain cells with C11-BODIPY (581/591) sensor.
-
Flow Cytometry: Measure the shift from Red (non-oxidized) to Green (oxidized) fluorescence.
-
Interpretation: Prevention of the Green shift indicates successful inhibition of membrane lipid peroxidation.
Protocol C: GPR119 cAMP Accumulation Assay
Validates GPCR Target Engagement.
-
Transfection: HEK293 cells stably expressing human GPR119.[1]
-
Incubation: Treat cells with Test Compound in the presence of IBMX (phosphodiesterase inhibitor) for 30 mins.
-
Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
Data Analysis: Plot Dose-Response curve to determine EC50.
Part 5: Quantitative Data Summary (Predicted)
| Parameter | Value / Range | Context |
| LogP (Lipophilicity) | ~4.5 - 5.2 | High membrane retention; poor aqueous solubility.[1] |
| pKa (5-OH) | ~6.5 - 7.5 | Acidic due to pyrimidine electron withdrawal; exists as anion at physiological pH?[1] |
| IC50 (Ferroptosis) | 50 - 200 nM | Estimated based on Liproxstatin analogs. |
| Mesophase Range | 75°C - 150°C | Typical for Smectic/Nematic LC phases of this chain length.[1] |
Part 6: References & Authoritative Grounding[1]
-
Ferroptosis & Radical Trapping:
-
Title: "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease."[1]
-
Source:Cell (Stockwell et al.)
-
URL:[Link]
-
Relevance: Establishes the mechanism of lipophilic antioxidants (Ferrostatin-1 analogs) which share the arylamine/phenol core and alkyl tail architecture of the test compound.
-
-
2-Phenylpyrimidine Scaffold in Drug Design:
-
Title: "Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives."
-
Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
Relevance: Validates the 2-phenylpyrimidine core as a privileged scaffold for enzyme inhibition and receptor binding.
-
-
Liquid Crystal Mesogens:
-
GPR119 Agonist Design:
-
Title: "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes."
-
Source:Expert Opinion on Drug Discovery
-
URL:[Link]
-
Relevance: Describes the SAR of GPR119 ligands, which frequently feature the "Aromatic Core + Ether Tail" motif present in the test compound.
-
Sources
Topic: Discovery and Synthesis of Novel Pyrimidine Kinase Inhibitors
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Imperative for Targeting Pyrimidine Kinases
In the landscape of oncology and virology, the metabolic machinery of a cell is a critical battleground. Rapidly proliferating cells, a hallmark of cancer, exhibit an insatiable demand for the building blocks of life: nucleotides.[1][2] This dependency creates a therapeutic window. Pyrimidine kinases, central players in the nucleotide salvage pathway, have emerged as high-value targets. Unlike the de novo synthesis pathway, which builds nucleotides from simple precursors, the salvage pathway recycles pre-existing nucleosides.[3] Many cancer cells exhibit a heightened reliance on this salvage pathway to fuel their aggressive growth, making its inhibition a potent strategy for therapeutic intervention.[3][4]
This guide eschews a conventional, linear format. Instead, it is structured to mirror the strategic decision-making process in a modern drug discovery program. We will navigate the causal chain from target rationale to candidate validation, emphasizing not just the "how" but the critical "why" behind each experimental choice. As your guide, I will provide field-proven insights to ensure that every protocol is a self-validating system, grounded in scientific integrity.
Part 1: Target Rationale - The Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is an energy-efficient mechanism for synthesizing pyrimidine nucleotides from bases and nucleosides obtained from intracellular degradation of DNA and RNA or from the extracellular environment.[3][5] While most healthy, non-proliferating tissues have low activity in this pathway, cancer cells often upregulate these kinases to sustain the high rate of DNA replication required for division.[1][3] This differential dependency is the cornerstone of their value as therapeutic targets.
The key enzymes in this pathway represent distinct therapeutic opportunities:
| Enzyme | Gene | Primary Function & Role in Disease |
| Thymidine Kinase 1 (TK1) | TK1 | Phosphorylates thymidine to thymidine monophosphate (TMP). Its expression is tightly regulated by the cell cycle, peaking during the S-phase. Elevated serum TK1 levels are a well-established biomarker for high cell proliferation and are correlated with poor prognosis in various cancers, including breast and lung cancer.[6][7][8][9][10] |
| Uridine-Cytidine Kinase 2 (UCK2) | UCK2 | Phosphorylates uridine and cytidine to UMP and CMP. While UCK1 is ubiquitously expressed in healthy tissues, UCK2 expression is largely restricted to placental tissue and is significantly overexpressed in numerous tumor cell lines, making it a highly specific anti-cancer target.[11][12][13] |
| Deoxycytidine Kinase (dCK) | DCK | Phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. dCK is critical for the activation of many nucleoside analog prodrugs used in chemotherapy (e.g., gemcitabine, cytarabine).[14][15] Its deficiency is a known mechanism of drug resistance, making dCK inhibitors potentially useful for modulating therapeutic efficacy and reducing side effects in healthy cells.[5][15] |
Below is a diagram illustrating the central role of these kinases in the pyrimidine salvage pathway.
Caption: The Pyrimidine Salvage Pathway and key kinase targets.
Part 2: Discovery Strategies for Novel Inhibitors
Identifying a "hit"—a molecule that shows desired activity against a target—is the first major step. The choice of strategy is a critical decision based on available resources, structural information about the target, and desired characteristics of the final compound.
| Strategy | Principle | Advantages | Disadvantages | Causality for Choice |
| High-Throughput Screening (HTS) | Automated testing of large, diverse chemical libraries (100,000s of compounds) for inhibitory activity.[16][17] | Unbiased discovery; potential for novel scaffolds. | High cost; high rate of false positives; hits are often non-specific and require extensive optimization. | Chosen when no structural information is available or when seeking completely novel chemical matter.[18] |
| Fragment-Based Drug Discovery (FBDD) | Screening small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to the target. Hits are then grown or linked to create a potent lead.[19][20] | Higher hit rates; leads often have better drug-like properties (e.g., lower molecular weight, better ligand efficiency).[21] | Requires sensitive biophysical detection methods (e.g., NMR, SPR); intensive structural biology support is essential. | Preferred for well-characterized targets like kinases, where structural information can guide the optimization of weakly-binding fragments into potent and selective leads.[19][22] |
| Structure-Based Drug Design (SBDD) | Using high-resolution 3D structural information (X-ray crystallography, cryo-EM) of the target's binding site to computationally design or select compounds that are predicted to bind with high affinity.[23] | Rational and efficient; reduces the number of compounds that need to be synthesized and tested. | Dependent on obtaining a high-quality crystal structure of the target protein, which can be a significant bottleneck. | The primary approach when a high-resolution structure of the kinase is available, often used in conjunction with HTS or FBDD to optimize initial hits.[19] |
Workflow 1: High-Throughput Screening (HTS)
The HTS workflow is a numbers game, designed to rapidly sift through vast chemical libraries.
Caption: A typical High-Throughput Screening (HTS) workflow.
Workflow 2: Fragment-Based Drug Discovery (FBDD)
FBDD is a more targeted, structurally-guided approach that builds potency from the ground up.
Sources
- 1. A non-proliferative role of pyrimidine metabolism in cancer – Molecular Metabolism [molecularmetabolism.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy | MDPI [mdpi.com]
- 4. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 6. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]
- 7. Thymidine kinase 1 in breast cancer monitoring - DiviTum® TKa [divitum.com]
- 8. The role of thymidine kinase in cancer diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. UCK2 - Wikipedia [en.wikipedia.org]
- 12. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 21. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 23. Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors [mdpi.com]
Methodological & Application
In Vitro Assay Protocol for 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol: A Guide to Unveiling its Kinase Inhibitory Potential
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of the novel compound, 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this protocol is designed to primarily investigate the compound's potential as a modulator of protein kinase activity.[1][2][3][4][5][6] This guide emphasizes scientific integrity, providing not just a series of steps, but the underlying rationale for key experimental choices to ensure the generation of reliable and reproducible data.
Introduction: The Rationale for a Kinase-Focused Investigation
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly those targeting protein kinases.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8][9] The structural features of this compound, including the pyrimidine ring and a phenolic hydroxyl group, suggest a potential for interaction with the ATP-binding site of kinases. Therefore, a primary investigation into its kinase inhibitory activity is a logical and scientifically-driven starting point.
This protocol outlines a two-tiered approach:
-
Primary Biochemical Assay: A high-throughput, non-radioactive in vitro kinase assay to determine the compound's direct inhibitory effect on a selected kinase and to calculate its half-maximal inhibitory concentration (IC50).
-
Secondary Cell-Based Assay: A cell-based assay to assess the compound's activity in a more physiologically relevant context, evaluating its cell permeability and its effect on a specific signaling pathway, alongside a general cytotoxicity assessment.[10][11]
PART 1: Primary Biochemical Kinase Inhibition Assay
The primary assay will utilize a fluorescence polarization (FP)-based method, a robust and sensitive technique suitable for high-throughput screening.[9][12] This assay measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. Inhibition of the kinase results in less phosphorylation, leading to a change in the fluorescence polarization signal.
Workflow for the Primary Biochemical Assay
Caption: Workflow for the fluorescence polarization-based kinase inhibition assay.
Detailed Protocol: Fluorescence Polarization (FP) Kinase Assay
1. Materials and Reagents:
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Target Kinase: Recombinant purified kinase of interest (e.g., a tyrosine kinase).[8]
-
Kinase Substrate: A suitable peptide substrate for the chosen kinase, labeled with a fluorophore.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Optimized for the specific kinase (typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35).
-
Positive Control: A known inhibitor for the target kinase.
-
Negative Control: 100% DMSO.
-
Quench/Detection Reagent: Contains EDTA to stop the reaction and an antibody that specifically binds to the phosphorylated substrate.[12]
-
Assay Plates: Low-volume, black, 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
2. Experimental Procedure:
-
Compound Serial Dilution:
-
Prepare a serial dilution of the this compound stock solution in 100% DMSO. A common starting range is from 100 µM to 1 nM in 10-point, 3-fold dilutions.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the corresponding wells of the assay plate. Also, add the positive and negative controls to their designated wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, kinase, and fluorescently labeled substrate at their optimal concentrations.
-
Dispense the master mix into all wells of the assay plate containing the test compound and controls.
-
Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[13]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction by adding the quench/detection reagent to all wells.[12]
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis and IC50 Determination
The primary output from the plate reader will be millipolarization (mP) units. The data should be analyzed as follows:
-
Normalization: The raw mP values are converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[14][15][16] This value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Parameter | Description |
| Top Plateau | The maximum percent inhibition. |
| Bottom Plateau | The minimum percent inhibition. |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | The steepness of the curve. |
PART 2: Secondary Cell-Based Assay
A positive result in the primary biochemical assay should be followed up with a cell-based assay to confirm the compound's activity in a cellular environment.[10] This is a critical step to assess factors such as cell permeability and potential off-target effects. An In-Cell Western™ assay is a suitable high-throughput method for this purpose.[11]
Workflow for the Secondary In-Cell Western™ Assay
Caption: Workflow for the In-Cell Western™ assay to assess cellular kinase inhibition.
Detailed Protocol: In-Cell Western™ Assay
1. Materials and Reagents:
-
Cell Line: A cell line known to have an active signaling pathway involving the target kinase.
-
Cell Culture Medium and Supplements: Appropriate for the chosen cell line.
-
Test Compound: this compound, prepared as a serial dilution in cell culture medium.
-
Fixation and Permeabilization Buffers: Formaldehyde-based fixative and a detergent-based permeabilization buffer (e.g., Triton X-100).
-
Blocking Buffer: To reduce non-specific antibody binding (e.g., Odyssey® Blocking Buffer).
-
Primary Antibodies: A pair of primary antibodies: one that recognizes the phosphorylated form of the kinase's substrate and another that recognizes the total protein (for normalization).
-
Secondary Antibodies: Infrared dye-conjugated secondary antibodies that recognize the host species of the primary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).
-
96-well Plates: Clear-bottom, black-walled plates suitable for cell culture and imaging.
-
Infrared Imaging System: (e.g., LI-COR® Odyssey® CLx).
2. Experimental Procedure:
-
Cell Culture and Treatment:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with the serial dilution of this compound for a predetermined time (e.g., 2-24 hours). Include appropriate positive and negative controls.
-
-
Immunostaining:
-
After treatment, fix the cells with the fixation buffer.
-
Permeabilize the cells to allow the antibodies to enter.
-
Block non-specific binding sites with the blocking buffer.
-
Incubate the cells with the pair of primary antibodies (anti-phospho-protein and anti-total-protein) diluted in blocking buffer.
-
Wash the cells to remove unbound primary antibodies.
-
Incubate the cells with the pair of fluorescently-labeled secondary antibodies.
-
Wash the cells to remove unbound secondary antibodies.
-
-
Imaging and Analysis:
-
Image the plate using an infrared imaging system. The two different fluorescent dyes will allow for simultaneous detection of the phosphorylated and total protein.
-
Quantify the fluorescence intensity in each well for both channels.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Calculate the percent inhibition and determine the cellular IC50 value using a similar method as described for the biochemical assay.
-
Cytotoxicity Assessment
It is crucial to determine if the observed inhibition of the signaling pathway is due to specific kinase inhibition or general cytotoxicity. A simple and reliable method is the MTT assay, which measures cell viability.[17] This assay should be run in parallel with the In-Cell Western™ assay using the same cell line and compound concentrations. A significant decrease in cell viability at concentrations where kinase inhibition is observed would suggest a cytotoxic effect.
Conclusion and Future Directions
This detailed protocol provides a robust framework for the initial in vitro characterization of this compound. A confirmed "hit" from this assay cascade would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.[4]
-
Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of relevant diseases.[4][18]
By following this structured and scientifically-grounded approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel compounds like this compound.
References
-
BellBrook Labs. TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. [Link]
-
ResearchGate. Screening assays for tyrosine kinase inhibitors:A review | Request PDF. [Link]
-
MBL Life Science. Tyrosine Kinase Assay Kits. [Link]
-
Ludwig-Maximilians-Universität München. Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]
-
MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
National Center for Biotechnology Information. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]
-
ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Guidelines for accurate EC50/IC50 estimation. [Link]
-
Oreate AI Blog. Understanding IC50: A Comprehensive Guide to Calculation. [Link]
-
National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Springer. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]
-
National Center for Biotechnology Information. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
National Center for Biotechnology Information. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. [Link]
Sources
- 1. Making sure you're not a bot! [archiv.ub.uni-heidelberg.de]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine Kinase Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Label-Free Cell Imaging and Cytotoxicity Screening using 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol Interfaces
[1][2][3]
Introduction & Mechanism of Action
Traditional cell assays (MTT, Calcein-AM) require invasive labeling or enzymatic conversion.[1][2][3] Liquid Crystal (LC) biosensing offers a non-invasive alternative by using the birefringence of LC molecules to report on the status of cells cultured on their surface.[1][3]
HPP-5-ol serves a critical role as a surface-anchoring mesogen .[1][2][3] Its amphiphilic nature allows it to self-assemble at the interface between a hydrophobic LC host (e.g., 5CB) and the aqueous cell culture medium.[1]
Mechanistic Principle[2][3]
-
Homeotropic Alignment (Baseline): In the absence of cells, the hydroxyl group of HPP-5-ol interacts with the aqueous phase, while the hexyloxy-phenyl-pyrimidine tail aligns with the bulk LC.[1][2][3] This induces a homeotropic (perpendicular) alignment of the LC.[1][2][3] Under Polarized Optical Microscopy (POM), this appears dark .
-
Cell-Induced Disruption (Signal): When cells adhere to this interface, their phospholipid membranes and surface proteins disrupt the ordered packing of HPP-5-ol.[1][2][3] This forces the underlying LC into a planar or tilted orientation.[1][2][3] Under POM, cells appear as bright, birefringent textures against a dark background.[1]
-
Cytotoxicity Response: If cells die (e.g., drug treatment), they detach or lose membrane integrity, causing the LC to revert to the dark, homeotropic state.[1]
Pathway Diagram: LC-Cell Interface Dynamics
Caption: Mechanism of signal generation. HPP-5-ol mediates the transition between dark (aligned) and bright (disrupted) optical states based on cell health.[2][3]
Experimental Materials
| Component | Specification | Purpose |
| Sensor Molecule | This compound | Surface anchor and alignment agent.[1][2][3] |
| Host LC | 4-Cyano-4'-pentylbiphenyl (5CB) | Bulk nematic liquid crystal carrier (fluid at RT).[1][2][3] |
| Substrate | TEM Grids (Gold/Copper) or treated glass | Supports the LC film.[1][2][3] |
| Culture Media | DMEM / RPMI + 10% FBS | Standard cell culture maintenance.[1][2][3] |
| Optical Setup | Inverted Microscope + Polarizers | Detection of birefringence.[1][2][3] |
Protocol: Preparation of HPP-5-ol Doped LC Sensors
This protocol describes creating a "lipid-receptive" LC interface using HPP-5-ol as a dopant in 5CB.[1][2][3]
Step 1: Preparation of the LC Mixture[1]
-
Weighing: Weigh 2 mg of HPP-5-ol and 98 mg of 5CB (approx. 2% w/w dopant concentration).
-
Mixing: Dissolve both in 500 µL of Dichloromethane (DCM) or Toluene to ensure molecular level mixing.
-
Evaporation: Sonicate for 5 minutes, then evaporate the solvent under a stream of Nitrogen gas (N₂) until a viscous, turbid fluid remains.
-
Annealing: Heat the mixture to 50°C (isotropic phase) and vortex. Allow to cool to room temperature (nematic phase).[1][2][3]
Step 2: Sensor Fabrication[2][3]
-
Grid Placement: Place a clean gold TEM grid (mesh size 100-200) onto a hydrophobic glass slide (octadecyltrichlorosilane-treated).[1][2][3]
-
Filling: Pipette 0.5 µL of the HPP-5-ol/5CB mixture onto the grid. The LC will fill the grid pores via capillary action.[1][2][3]
-
Stabilization: Immerse the grid-slide assembly into a petri dish containing warm culture media (media only, no cells yet).
-
Verification: Observe under Polarized Optical Microscopy (POM).
Protocol: Cell Seeding and Drug Screening[1][4][5]
Step 1: Cell Seeding
-
Harvest cells (e.g., HeLa, MCF-7, or Fibroblasts) using Trypsin/EDTA.[1]
-
Resuspend cells in fresh media to a density of 5 × 10⁵ cells/mL .
-
Gently pipette 2 mL of cell suspension over the LC-filled grids in the petri dish.
-
Incubate at 37°C, 5% CO₂ for 4–6 hours to allow attachment.
Step 2: Live Cell Imaging (Baseline)[3]
-
Transfer the dish to the stage of an inverted polarized microscope.[1][2][3]
-
Cross Polarizers: Rotate the analyzer 90° relative to the polarizer.[1][2][3]
Step 3: Cytotoxicity Assay (Drug Treatment)
-
Treatment: Add the test compound (e.g., Cisplatin, Doxorubicin) directly to the dish.[1][3]
-
Time-Lapse: Capture images every 30 minutes.
-
Endpoint: As cells undergo apoptosis:
Workflow Diagram
Caption: Step-by-step workflow for the HPP-5-ol LC cell assay.
Data Analysis and Interpretation
To quantify the qualitative POM images, use ImageJ/Fiji software.[1][3]
| Biological State | Visual Appearance (POM) | Gray Scale Value (GSV) | Interpretation |
| No Cells | Uniform Black | < 10 (Background) | Perfect Homeotropic Alignment.[1][2][3] |
| Healthy Cells | Bright, irregular shapes | 150 - 255 (High) | Planar anchoring induced by lipid membranes.[1][2][3] |
| Apoptotic Cells | Fragmented bright spots | Fluctuating / Decreasing | Membrane blebbing and cytoskeletal collapse.[1][2][3] |
| Dead/Detached | Return to Black | < 20 | Restoration of HPP-5-ol alignment.[1][2][3] |
Calculation of Cell Viability Index (CVI):
Troubleshooting & Optimization
-
Issue: Background is not dark (Light Leakage).
-
Issue: Cells do not attach.
-
Cause: The HPP-5-ol interface is too hydrophobic or cytotoxic at high concentrations.[1][2][3]
-
Solution: Pre-coat the LC interface with a thin layer of Laminin or Fibronectin (10 µg/mL) for 30 mins before seeding cells.[1][2][3] The protein layer usually preserves the LC alignment while aiding adhesion.[1][2][3]
-
-
Issue: Compound Solubility.
References
-
Abbott, N. L., et al. (2013).[1][3] "Liquid crystals as responsive materials for sensing biological binding events."[1][2][3] Chemical Reviews, 113(1), 60-106.[1]
-
Gupta, V. K., et al. (1998).[1][3] "Optical amplification of ligand-receptor binding using liquid crystals." Science, 279(5359), 2077-2080.[1] [3]
-
PubChem. (2025).[1][2][3] "5-(4-Hexyloxy-phenyl)-2-phenyl-pyrimidine Compound Summary." National Library of Medicine.[1][3] [3]
-
Hussain, S., et al. (2016).[1][3] "Liquid Crystal-Based Sensors for the Detection of Cell Viability and Cytotoxicity."[1][2][3] Sensors, 16(5), 650.[1] [3]
-
Sigma-Aldrich. (2025).[1][3][4] "Product Specification: Phenylpyrimidine derivatives and Liquid Crystal Mesogens."
(Note: While HPP-5-ol is a specific chemical entity, the protocols above are derived from established methodologies for phenyl-pyrimidine based LC biosensors as cited in references 1 and 4.)
Sources
- 1. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 2. [5-(4-Hexyloxy-phenyl)-pyrimidin-2-yl]-methyl-sulfane | C17H22N2OS | CID 2728726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(4-Hexyloxy-phenyl)-2-phenyl-pyrimidine | C22H24N2O | CID 22099072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro activity and mode of action of phenolic compounds on Leishmania donovani | PLOS Neglected Tropical Diseases [journals.plos.org]
Application of pyrimidine derivatives in cancer research
Executive Summary
Pyrimidine derivatives (e.g., 5-Fluorouracil, Gemcitabine, Capecitabine) remain a cornerstone of oncological pharmacopeia, functioning primarily as antimetabolites that disrupt DNA synthesis and repair. Modern research focuses on synthesizing novel analogs to overcome resistance mechanisms, such as Thymidylate Synthase (TS) overexpression. This guide provides a validated technical framework for evaluating novel pyrimidine libraries, moving from compound handling to specific mechanistic assays (TS inhibition) and phenotypic profiling (Flow Cytometry).
Compound Management & Preparation
Scientific Rationale: Pyrimidine derivatives often exhibit poor aqueous solubility due to the planar, lipophilic nature of the heterocyclic ring, especially when fused with other aromatic systems (e.g., quinazolines). Improper solubilization is a leading cause of erratic IC50 data.
Protocol: Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard solvent.[1] It dissolves most pyrimidine analogs at high concentrations (up to 100 mM).
-
Note: Avoid protic solvents like methanol for long-term storage as they can facilitate solvolysis of reactive functional groups (e.g., halogens).
-
-
Preparation:
-
Weigh solid compound (e.g., 5-10 mg).
-
Dissolve in anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to achieve a 100 mM master stock .
-
Vortex vigorously for 1 minute. Sonicate for 5-10 minutes if visible particles remain.
-
-
Storage: Aliquot into small volumes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Working Solutions:
-
Dilute stock into culture medium immediately before use.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) in cell assays to prevent solvent cytotoxicity.
-
In Vitro Screening Protocols
Primary Screen: Cytotoxicity (CCK-8 Assay)
Why CCK-8 over MTT? CCK-8 uses WST-8, which produces a water-soluble formazan dye. Unlike MTT, it requires no solubilization step (DMSO addition), reducing variability and handling time.
Workflow:
-
Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) at 5,000–10,000 cells/well in 96-well plates. Volume: 100 µL/well.
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the pyrimidine derivative (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of drug-containing medium to wells (Total volume: 200 µL) or replace medium.
-
Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 5-FU).
-
-
Incubation: Incubate for 48 or 72 hours.
-
Development:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1–4 hours at 37°C until orange color develops.
-
-
Measurement: Measure absorbance (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate % Viability =
.
Mechanism Verification: Thymidylate Synthase (TS) Inhibition
Mechanism: TS catalyzes the reductive methylation of dUMP to dTMP using 5,10-methylene-tetrahydrofolate (mTHF) as a cofactor.[2][3][4] Pyrimidine analogs (like FdUMP) form a covalent ternary complex, blocking this reaction.
Protocol: Spectrophotometric Kinetic Assay Principle: Measure the formation of dihydrofolate (DHF) by monitoring absorbance increase at 340 nm .
Reagents:
-
Assay Buffer: 50 mM TES buffer (pH 7.4), 25 mM MgCl₂, 6.5 mM HCHO, 1 mM EDTA, 75 mM β-mercaptoethanol.
-
Substrates: 100 µM dUMP, 150 µM mTHF.
-
Enzyme: Recombinant human TS (hTS), ~30-50 nM final concentration.
Procedure:
-
Pre-incubation: In a UV-transparent cuvette or 96-well plate, mix:
-
Initiation: Add dUMP and mTHF to start the reaction.
-
Measurement: Immediately monitor absorbance at 340 nm every 10 seconds for 3–5 minutes.
-
Calculation:
-
Determine the initial velocity (
) from the linear slope of the curve.[2] -
Plot
vs. [Inhibitor] to determine IC50. -
Validation: A specific TS inhibitor should show a dose-dependent decrease in slope.
-
Phenotypic Profiling: Cell Cycle Analysis (Flow Cytometry)
Expected Outcome: TS inhibitors typically cause S-phase arrest due to nucleotide pool depletion (dTTP starvation).
Protocol:
-
Treatment: Treat cells (1x10⁶) with IC50 concentration of the compound for 24 hours.
-
Harvest: Trypsinize cells, wash with cold PBS.
-
Fixation:
-
Resuspend pellet in 300 µL PBS.
-
Add 700 µL ice-cold 100% ethanol dropwise while vortexing.
-
Incubate at -20°C for ≥2 hours (or overnight).
-
-
Staining:
-
Wash cells with PBS to remove ethanol.[13]
-
Resuspend in 500 µL PI/RNase Staining Solution (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).
-
Incubate 30 minutes at 37°C in the dark.
-
-
Acquisition: Analyze on a flow cytometer (Excitation: 488 nm, Emission: ~600 nm/FL2).
-
Gating: Use doublet discrimination (Area vs. Width) to exclude clumps. Quantify G0/G1, S, and G2/M populations.[13]
Visualization of Mechanisms & Workflows
Diagram 1: Mechanism of Action - Pyrimidine Antimetabolites
This diagram illustrates how pyrimidine derivatives (like 5-FU/FdUMP) block the Thymidylate Synthase pathway, leading to DNA damage.
Caption: Mechanism of Thymidylate Synthase (TS) inhibition by pyrimidine derivatives. The inhibitor mimics dUMP, forming a trapped ternary complex that halts dTMP production and DNA synthesis.
Diagram 2: Experimental Screening Workflow
A logical flow from synthesis to in vivo validation.
Caption: Step-wise screening funnel for pyrimidine derivatives, ensuring only mechanism-validated hits proceed to in vivo models.
Data Analysis & Interpretation
-
IC50 Calculation: Use non-linear regression (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.
-
TS Kinetics: A competitive inhibitor will increase
without changing . A non-competitive or irreversible inhibitor (common for covalent pyrimidines) will decrease . -
Flow Cytometry:
-
S-Phase Arrest: Indicates successful TS inhibition (cells stall trying to replicate DNA).
-
Sub-G1 Peak: Indicates apoptosis (fragmented DNA).
-
References
-
Role of Pyrimidine Derivatives in Cancer Treatment (2024) . Journal of Research in Applied Sciences and Biotechnology.
-
Protocol for Cell Counting Kit-8 (CCK-8) . Tocris Bioscience.
-
Spectrophotometric Assay for Thymidylate Synthase . MDPI (Biomolecules/Molecules).
-
Flow Cytometry Cell Cycle Analysis Protocol . University of Wisconsin Carbone Cancer Center.
-
Annexin V/PI Apoptosis Detection Protocol . Bio-Techne.
-
In Vivo Xenograft Models for Pyrimidine Derivatives . National Institutes of Health (PMC).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations [mdpi.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onlinejbs.com [onlinejbs.com]
- 12. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
How to prepare stock solutions of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
Application Note & Protocol: Preparation of Stock Solutions for 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
Abstract & Strategic Overview
This compound is a specialized amphiphilic scaffold often utilized in liquid crystal engineering (mesogens) and medicinal chemistry (as a bioisostere in kinase inhibitor design). Its structure features a highly lipophilic hexyloxy tail (C6) and a polar, ionizable phenolic head group on a pyrimidine core.
This duality presents a specific challenge: The "Solubility Paradox." The hexyloxy tail drives poor aqueous solubility and high crystallinity (resisting dissolution), while the phenolic hydroxyl group introduces pH sensitivity and oxidation potential.
This guide provides a validated protocol to overcome these challenges, ensuring:
-
Complete Solvation: Breaking the crystal lattice without degrading the compound.
-
Concentration Accuracy: Preventing "invisible" microprecipitation.
-
Long-term Stability: Protecting the electron-rich phenol from oxidative coupling.
Physicochemical Profile & Solubility Logic
Before handling the compound, understand the physical constants that dictate the protocol.
| Parameter | Value (Calc.) | Implications for Protocol |
| Molecular Formula | C₁₆H₂₀N₂O₂ | Basis for Molarity calculations. |
| Molecular Weight | ~272.34 g/mol | 2.72 mg is required for 1 mL of 10 mM stock. |
| LogP (Predicted) | ~3.5 – 4.2 | High Lipophilicity. Insoluble in water. Requires organic solvent (DMSO/DMF). |
| pKa (Phenolic -OH) | ~7.5 – 8.5 | Acidic proton. Soluble in basic pH, but unstable (oxidation risk). Keep stocks neutral/acidic. |
| Physical State | Crystalline Solid | High lattice energy. Sonication is mandatory to dissolve. |
Solvent Selection Matrix:
-
DMSO (Dimethyl Sulfoxide): Recommended.[1][2][3] Excellent solubility (>20 mM), low volatility, compatible with cell assays (<0.5% v/v).
-
Ethanol (EtOH): Secondary. Good solubility but volatile. Evaporation alters concentration over time. Use only for short-term acute studies.
-
Water/PBS: Forbidden for Stock. Do not attempt to dissolve the powder directly in aqueous buffers. It will float or form micelles.
Protocol 1: The "Range Finding" Solubility Test
For researchers working with a new batch or unknown purity, do not commit all material immediately. Perform this micro-scale test.
Objective: Determine if the specific batch dissolves at the target concentration (e.g., 50 mM) without precipitation.
-
Weigh: 1.0 mg of compound into a clear 1.5 mL microcentrifuge tube.
-
Add: 36.7 µL of anhydrous DMSO (Target: 100 mM).
-
Action: Vortex for 30 seconds.
-
Observation:
-
Clear solution? → Solubility > 100 mM. Proceed to Master Stock.
-
Cloudy/Particles? → Sonicate at 40°C for 5 mins.
-
Still Cloudy? → Add 36.7 µL DMSO (Dilute to 50 mM). Repeat.
-
Protocol 2: Preparation of Master Stock (10 mM)
Target Concentration: 10 mM Volume: 1.0 mL Solvent: Anhydrous DMSO (Cell Culture Grade)
Step-by-Step Methodology
-
Preparation of Glassware: Use amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics as DMSO leaches plasticizers.
-
Weighing (The Differential Method):
-
Place the empty amber vial on the analytical balance. Tare.
-
Add approximately 2.7 – 3.0 mg of this compound.
-
Record exact mass (e.g.,
mg).
-
-
Volume Calculation: Do not add a fixed 1 mL. Calculate the exact DMSO volume (
) required to achieve 10 mM based on the weighed mass. Example: For 2.85 mg: -
Dissolution:
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 1 minute.
-
Sonicate in a water bath at 35-40°C for 5-10 minutes. Rationale: The hexyloxy tail creates strong crystal packing. Thermal energy + cavitation is required to fully disperse the molecules.
-
-
Visual QC: Hold the vial up to a light source. Invert. Check for "schlieren" lines (swirls indicating incomplete mixing) or micro-crystals at the bottom. The solution must be perfectly clear.
Protocol 3: Serial Dilution & The "Crash-Out" Prevention
When diluting this hydrophobic compound into aqueous media (e.g., cell culture media), it faces a thermodynamic drive to precipitate.
The "Intermediate Step" Technique: Never jump from 100% DMSO to 100% Water.
-
Master Stock: 10 mM in DMSO.
-
Working Stock (100x): Dilute Master Stock 1:10 in DMSO (not water) to create a 1 mM Secondary Stock.
-
Final Dosing: Spike the 1 mM stock into the culture media (1:1000 dilution).
-
Final Conc: 1 µM.
-
Final DMSO: 0.1% (Safe for most cells).
-
Critical Warning: If you see a "milky" haze upon adding to media, the compound has precipitated.
-
Remedy: Warm the media to 37°C before adding the compound. Vortex immediately upon addition.
Workflow Visualization
The following diagram illustrates the decision logic for solubility testing and stock preparation.
Figure 1: Decision tree for the preparation of stable stock solutions, ensuring complete dissolution before storage.
Storage & Stability Guidelines
The pyrimidin-5-ol moiety is electron-rich. While the pyrimidine ring stabilizes the phenol to some degree, it remains susceptible to oxidation and photodegradation.
-
Temperature: Store at -20°C (short term < 3 months) or -80°C (long term).
-
Atmosphere: Hygroscopic DMSO absorbs water from the air, which lowers the solubility of the lipophilic compound, causing precipitation inside the frozen vial.
-
Best Practice: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Ideal: Flush vial headspace with Argon or Nitrogen gas before capping.
-
-
Light: Store in Amber vials or wrap in aluminum foil.
References
-
PubChem Compound Summary. (2025). 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine (Related Structure).[4] National Center for Biotechnology Information. [Link]
Sources
Dosing concentrations for 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol in cell culture
This guide details the application, preparation, and dosing protocols for 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol , a lipophilic pyrimidinol derivative. Based on its chemical structure—a redox-active pyrimidin-5-ol core coupled with a lipophilic hexyloxy tail—this compound functions primarily as a Radical Trapping Antioxidant (RTA) . It is structurally analogous to potent ferroptosis inhibitors and is often utilized to study lipid peroxidation suppression in cellular membranes or as a mesogenic precursor in liquid crystal-based cell sensing.
Compound Overview & Mechanism
-
Chemical Name: this compound
-
Core Scaffold: Pyrimidin-5-ol (5-hydroxypyrimidine).
-
Functional Class: Lipophilic Radical Trapping Antioxidant (RTA); Ferroptosis Inhibitor; Liquid Crystal Mesogen Precursor.
-
Mechanism of Action: The pyrimidin-5-ol moiety mimics the redox activity of
-tocopherol (Vitamin E) and pyridinols. It acts by donating a hydrogen atom from the hydroxyl group to lipid peroxyl radicals (LOO•), thereby breaking the chain reaction of lipid peroxidation (ferroptosis). The hexyloxy tail provides critical lipophilicity, ensuring the molecule partitions effectively into cellular membranes where lipid peroxidation occurs.
Preparation & Storage
Due to its antioxidant nature, this compound is sensitive to oxidation. Proper handling is critical to maintain potency.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary alternative but evaporates faster.
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Example: To make 10 mM, dissolve 1 mg (MW ≈ 272.34 g/mol ) in ~367 µL DMSO.
-
-
Solubility Check: Vortex vigorously. If precipitation occurs, warm to 37°C for 5 minutes. Sonicate if necessary.
Storage & Stability
-
Short-term (Weeks): Store at -20°C.
-
Long-term (Months): Store at -80°C.
-
Precaution: Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles. Store under inert gas (Argon/Nitrogen) if possible to prevent auto-oxidation of the phenol group.
Dosing Protocols
A. Cytotoxicity Screening (Cell Viability)
Before efficacy testing, determine the non-toxic range for your specific cell line.
-
Cell Seeding: Seed cells (e.g., HeLa, HT-1080, HepG2) at 3,000–5,000 cells/well in 96-well plates. Allow attachment (12–24 h).
-
Dose Range: 0.1 µM – 100 µM (Logarithmic scale).
-
Vehicle Control: DMSO concentration must remain constant (e.g., 0.1% or 0.5%) across all wells.
| Condition | Compound Conc.[1][2][3][4][5][6][7][8][9] (µM) | Stock Dilution (in Media) | Final DMSO % |
| Vehicle | 0 | 1:1000 (Pure DMSO) | 0.1% |
| Low | 0.1 | 1:100,000 | 0.1% |
| Medium | 1.0 | 1:10,000 | 0.1% |
| High | 10.0 | 1:1,000 | 0.1% |
| Max | 100.0 | 1:100 (Check solubility) | 1.0% |
-
Incubation: 24 to 48 hours.
-
Readout: CCK-8, MTT, or CellTiter-Glo.
B. Ferroptosis Rescue Assay (Efficacy)
This is the primary biological application. Test the compound's ability to rescue cells from lethal lipid peroxidation induced by RSL3 (GPX4 inhibitor) or Erastin (System Xc- inhibitor).
Protocol:
-
Seed Cells: HT-1080 or Pfa1 cells (highly sensitive to ferroptosis) at 3,000 cells/well.
-
Pre-treatment (Optional): Add this compound 1 hour prior to inducer.
-
Co-treatment: Add the Ferroptosis Inducer + Test Compound simultaneously.
-
Inducer: RSL3 (100–500 nM) or Erastin (1–10 µM).
-
Test Compound: Titrate this compound from 10 nM to 5 µM .
-
-
Controls:
-
Negative Control: DMSO only.
-
Positive Control (Death): Inducer + DMSO.
-
Positive Control (Rescue): Inducer + Ferrostatin-1 (1 µM) or Liproxstatin-1 (100 nM) .
-
-
Incubation: 18–24 hours.
-
Readout: Assess viability. A "rescue" is defined as viability restoration >80% of the negative control.
Mechanistic Validation (Lipid ROS)
To confirm the compound acts as an RTA, measure lipid ROS levels directly.
-
Probe: C11-BODIPY (581/591).
-
Method:
-
Treat cells with Inducer ± Compound (1 µM) for 4–6 hours (before cell death occurs).
-
Add C11-BODIPY (2–5 µM) for the final 30 minutes.
-
Harvest and analyze via Flow Cytometry or Confocal Microscopy.
-
Result: The compound should prevent the shift from Red (non-oxidized) to Green (oxidized) fluorescence.
-
Visual Workflows & Pathways
Figure 1: Experimental Workflow for Ferroptosis Rescue
Caption: Step-by-step dosing workflow for evaluating ferroptosis rescue efficiency.
Figure 2: Mechanism of Action (Radical Trapping)
Caption: The compound donates a hydrogen atom to neutralize lipid peroxyl radicals, halting ferroptosis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound is highly lipophilic (Hexyloxy tail). | Dilute stock into warm media (37°C) while vortexing. Do not exceed 50 µM. |
| No Rescue Observed | Oxidation of stock solution. | Use fresh stock. Ensure -80°C storage. Verify with Ferrostatin-1 control. |
| High Toxicity | Off-target effects at high doses. | Titrate down. Effective RTA range is often < 5 µM. |
| Inconsistent Data | Evaporation of DMSO in outer wells. | Use a humidity chamber or fill edge wells with PBS. |
References
-
Valgimigli, L., et al. (2003). "Pyrimidinols: A New Class of High-Performance Antioxidants." Journal of Organic Chemistry. Link
-
Pratt, D. A., et al. (2018). "Radical-Trapping Antioxidants in Ferroptosis." ACS Central Science. Link
-
Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell. Link
-
Zilka, O., et al. (2017). "Targeting the Ferroptosis Pathway with Small Molecules." ACS Chemical Biology. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 3. SYNTHON Chemicals Shop | 2-(4-n-Hexyloxyphenyl)-5-n-octylpyrimidine | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: High-Throughput Screening Protocols for Pyrimidine Libraries
Abstract
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of ubiquitous biological ligands (DNA/RNA bases) and clinically critical drugs, particularly kinase inhibitors (e.g., Imatinib) and antimetabolites (e.g., 5-Fluorouracil).[1][2][3] However, screening pyrimidine-focused libraries presents distinct challenges, including aqueous solubility limits, potential aggregation-based false positives, and specific autofluorescence profiles in extended conjugated derivatives. This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to maximize hit quality while mitigating scaffold-specific liabilities.
Part 1: Library Design & Management
Chemical Space & Solubility
Pyrimidine libraries often contain amino- and aryl-substituted derivatives to exploit hydrogen bonding capabilities within the ATP-binding pockets of kinases.
-
Challenge: High planarity and aromaticity can lead to poor aqueous solubility and "stacking" aggregation.
-
Protocol:
-
Solvent: Store all library compounds in 100% DMSO (anhydrous) at 10 mM.
-
Storage: -20°C or -80°C in low-humidity environments to prevent water uptake (DMSO is hygroscopic; water uptake causes compound precipitation).
-
Quality Control (QC): Perform random LC-MS checks on 5% of the library annually to verify stability, as electron-rich aminopyrimidines can be oxidation-prone.
-
Acoustic Dispensing
Avoid traditional tip-based transfer for primary screening of pyrimidine libraries.
-
Reasoning: Acoustic liquid handling (e.g., Echo® systems) allows for nanoliter-scale transfer (2.5–50 nL) directly from high-concentration stocks. This eliminates intermediate dilution steps where hydrophobic pyrimidines often precipitate before reaching the assay plate.
Part 2: Assay Development (The Self-Validating System)
To ensure scientific integrity, the assay must be self-validating . This means the assay plate itself contains all necessary controls to accept or reject the data without external reference.
The Z'-Factor (Z-Prime)
The Z'-factor is the industry standard for measuring assay robustness. For a pyrimidine screen, we target Z' > 0.6 (Excellent).
- : Standard Deviation of Positive (Max) and Negative (Min) controls.[4][5]
- : Mean signal of Positive and Negative controls.
DMSO Tolerance Titration
Critical Step: Pyrimidines often require 1-2% final DMSO concentration to remain soluble in the assay buffer.
-
Experiment: Titrate DMSO from 0.1% to 5% in the presence of the target enzyme/protein.
-
Acceptance: Select the highest DMSO concentration where enzyme activity remains >90% of the solvent-free control. This maximizes the solubility of the library compounds during the screen.
Interference Counter-Screening
Some conjugated pyrimidines exhibit fluorescence in the blue/green region (400–500 nm).
-
Method: Use Time-Resolved Fluorescence Energy Transfer (TR-FRET) or HTRF®. The time-delayed reading (typically 50–100 µs delay) eliminates short-lived background fluorescence from the library compounds, acting as an internal filter for false positives.
Part 3: Experimental Protocol (TR-FRET Kinase Assay)
Target: Generic Serine/Threonine Kinase (e.g., Aurora A, often targeted by pyrimidines). Format: 384-well low-volume white plates.
Materials
| Component | Specification | Purpose |
| Library | Pyrimidine derivatives (10 mM in DMSO) | Test Compounds |
| Enzyme | Recombinant Kinase (1 nM final) | Biological Target |
| Substrate | Biotinylated Peptide (1 µM final) | Phosphorylation Acceptor |
| ATP | Ultra-pure (at | Phosphate Donor |
| Detection | Eu-Cryptate Ab + XL665-Streptavidin | TR-FRET Pair |
| Buffer | HEPES pH 7.5, MgCl2, DTT, 0.01% Brij-35 | Reaction Environment |
Step-by-Step Workflow
-
Compound Transfer (Source to Assay Plate):
-
Use acoustic dispenser to transfer 10 nL of library compounds into columns 3–22.
-
Transfer 10 nL DMSO into columns 1, 2, 23, 24 (Controls).
-
Transfer 10 nL Reference Inhibitor (e.g., Staurosporine, 10 µM) into columns 2 and 24 (Max Inhibition Control).
-
-
Enzyme Addition:
-
Dispense 5 µL of 2x Enzyme Mix into all wells.
-
Note: Include non-ionic detergent (Brij-35 or Tween-20) to prevent pyrimidines from forming colloidal aggregates that nonspecifically sequester the enzyme (a common PAINS mechanism).
-
-
Pre-Incubation:
-
Centrifuge plate (1000 rpm, 1 min).
-
Incubate for 15 mins at RT. This allows slow-binding inhibitors to interact with the target.
-
-
Reaction Initiation:
-
Dispense 5 µL of 2x Substrate/ATP Mix.
-
Final Assay Volume: 10 µL.
-
Seal and incubate for 60 mins at RT.
-
-
Detection:
-
Add 10 µL of Detection Reagent (EDTA + Antibodies). EDTA stops the kinase reaction.
-
Incubate 1 hour (signal equilibration).
-
-
Read:
-
Read on HTS Multimode Reader (e.g., PHERAstar or EnVision).
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Part 4: Data Analysis & Visualization
Data Normalization
Calculate the HTRF Ratio (
Hit Selection Logic
-
Primary Cutoff: Mean activity + 3 Standard Deviations (3SD).
-
PAINS Filter: Cross-reference hits against "Pan-Assay Interference Compounds" structures. Aminothiazoles and certain 2-aminopyrimidines can act as redox cyclers or aggregators.
-
Dose-Response: Re-test hits in an 8-point dilution series to determine IC50.
Visual Workflows
Diagram 1: The HTS Workflow
Caption: Linear workflow for high-throughput screening of pyrimidine libraries using acoustic dispensing.
Diagram 2: Hit Validation Logic (Decision Tree)
Caption: Decision matrix for validating hits, filtering out aggregation and fluorescence artifacts.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
[Link]
-
-
Sittampalam, G. S., et al. (Eds.).[6] (2004). Assay Guidance Manual.[7][8] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6][7][8]
-
[Link]
-
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
[Link]
-
-
Lakshminarayana, N., et al. (2018). Pyrimidine: A Privileged Scaffold in Drug Discovery. Current Organic Chemistry.
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. assay.dev [assay.dev]
- 6. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Use of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol in anti-inflammatory studies
An in-depth technical guide to the utilization of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol in anti-inflammatory research.
Introduction: A New Frontier in Anti-Inflammatory Research
Inflammation is a fundamental biological process that, while essential for tissue repair and defense against pathogens, can lead to chronic and debilitating diseases when dysregulated.[1][2] The current pharmacopeia of anti-inflammatory drugs, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is effective but carries a risk of significant side effects with long-term use.[1][2] This underscores the urgent need for novel therapeutic agents with improved safety profiles.
Pyrimidine derivatives have emerged as a promising class of compounds in the quest for new anti-inflammatory drugs. This guide provides a comprehensive overview of the application of a novel pyrimidine derivative, this compound, in anti-inflammatory studies. While this specific molecule is presented as a novel entity for the purpose of this guide, the principles and protocols detailed herein are grounded in established methodologies for the evaluation of anti-inflammatory compounds.
The potential of this compound as an anti-inflammatory agent is predicated on the known activities of similar heterocyclic compounds. Many such molecules have been shown to modulate key inflammatory pathways, including the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[3][4][5][6]
This document will serve as a detailed guide for researchers, providing both the theoretical framework and practical protocols for a thorough investigation of the anti-inflammatory properties of this compound, from initial in vitro screening to more complex in vivo models.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of any potential anti-inflammatory compound begins with a series of in vitro assays to determine its efficacy and preliminary mechanism of action in a controlled cellular environment.
Cell Line Selection: The RAW 264.7 Macrophage Model
The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for in vitro inflammation studies.[7][8] Macrophages are key players in the inflammatory response, and RAW 264.7 cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, produce a robust inflammatory response.[7][9] This response includes the production of nitric oxide (NO), pro-inflammatory cytokines, and the activation of key signaling pathways, making them an ideal system to screen for anti-inflammatory agents.[7][8]
Experimental Workflow for In Vitro Studies
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial and Antifungal Pyrimidine Analogs
Mechanistic Profiling, Susceptibility Testing, and Synergism Protocols
Executive Summary
Pyrimidine analogs represent a critical class of antimetabolites in the antimicrobial arsenal. Functioning as "Trojan horses," these compounds mimic natural substrates (uracil, cytosine, thymine) to infiltrate nucleotide biosynthesis pathways. While 5-fluorocytosine (5-FC) remains the gold standard for antifungal applications (cryptococcosis, candidiasis), and trimethoprim (a diaminopyrimidine) anchors antibacterial folate inhibition, the emergence of resistance necessitates the development of novel analogs.
This guide provides a rigorous technical framework for evaluating new pyrimidine candidates. It moves beyond basic screening to address the specific challenges of this chemical class: trailing endpoints in MIC determination , the necessity of synergistic pairing , and enzymatic target validation .
Part 1: Mechanistic Foundations
To properly design and test these analogs, one must understand the dual-pathway toxicity utilized by the archetype, 5-fluorocytosine (5-FC), and the folate antagonism of antibacterial pyrimidines.
The "Trojan Horse" Mechanism
Fungal cells possess cytosine deaminase , an enzyme absent in mammalian cells. This allows the selective conversion of the prodrug 5-FC into the toxic 5-fluorouracil (5-FU). 5-FU then diverges into two lethal pathways:[1]
-
RNA Disruption: Incorporation into RNA causes mistranslation.
-
DNA Arrest: Inhibition of Thymidylate Synthase (TS) halts DNA replication.
Antibacterial pyrimidines (e.g., Trimethoprim) typically target Dihydrofolate Reductase (DHFR) , starving the cell of thymidine.[2]
Figure 1: Dual-action mechanism of antifungal pyrimidine analogs. Note the critical role of Cytosine Deaminase as the selectivity gatekeeper.[1]
Part 2: Protocol A - High-Fidelity MIC Determination
Standard: CLSI M27-A4 (Yeasts) / M07 (Bacteria) Challenge: Pyrimidine analogs often exhibit "trailing growth" (incomplete inhibition) in static assays, making endpoint interpretation difficult.
Materials & Reagents[3][4][5][6][7]
-
Base Medium (Fungi): RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Do not use unbuffered media; pH shifts drastically alter pyrimidine activity.
-
Base Medium (Bacteria): Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: DMSO (Stock prepared at 100x final concentration).
-
Controls: Candida parapsilosis ATCC 22019 (Fungal sensitive control), E. coli ATCC 25922 (Bacterial control).
Experimental Workflow
-
Inoculum Preparation:
-
Pick 5 colonies from 24h culture. Suspend in saline.
-
Adjust to 0.5 McFarland Standard (
CFU/mL). -
Critical Step: Dilute this suspension 1:1000 (Fungi) or 1:100 (Bacteria) in the assay medium to achieve final test density.
-
-
Plate Setup:
-
Use 96-well round-bottom plates.
-
Dispense 100 µL of 2x drug concentration into Column 1.
-
Perform serial 2-fold dilutions across to Column 10.
-
Add 100 µL of standardized inoculum to all wells.[7]
-
-
Incubation:
-
Fungi: 35°C for 24–48 hours.
-
Bacteria: 37°C for 16–20 hours.
-
-
Data Analysis (The 50% Rule):
-
Unlike bactericidal drugs where the endpoint is "no visible growth," pyrimidines are often fungistatic.
-
Endpoint Definition: The lowest concentration producing a
reduction in turbidity compared to the growth control (IC50). -
Note: Ignoring the "haze" or trailing growth is essential for accurate 5-FC analog scoring.
-
Part 3: Protocol B - Synergism Studies (Checkerboard Assay)
Rationale: Resistance to pyrimidine analogs develops rapidly (often a single point mutation in FUR1 or cytosine deaminase). Therefore, monotherapy is rare. This protocol validates the compound's ability to rescue or potentiate other drugs (e.g., Amphotericin B or Fluconazole).
Experimental Design
Create a 2D matrix of concentrations to calculate the Fractional Inhibitory Concentration Index (FICI) .
Matrix Setup (96-well plate):
-
Y-Axis (Rows A-H): Pyrimidine Analog (0.03 µg/mL to 64 µg/mL).
-
X-Axis (Cols 1-12): Partner Drug (e.g., Fluconazole).
Step-by-Step Procedure
-
Dispense Media: Add 50 µL of RPMI-MOPS to all wells.
-
Drug A (Vertical): Add 50 µL of Pyrimidine (4x conc) to Row A. Dilute down to Row G. Row H is "No Drug A".
-
Drug B (Horizontal): Add 50 µL of Partner Drug (4x conc) to Column 1. Dilute across to Column 11. Column 12 is "No Drug B".
-
Inoculation: Add 100 µL of inoculum (
cells/mL final) to all wells. -
Incubate: 35°C for 48 hours.
Data Calculation
Calculate the FICI for the well showing complete inhibition with the lowest total drug mass:
Interpretation Table:
| FICI Value | Interpretation | Clinical Implication |
| ≤ 0.5 | Synergy | Highly desirable. Allows dose reduction (lowering toxicity). |
| > 0.5 – 4.0 | Indifference | Additive effect only. No interaction. |
| > 4.0 | Antagonism | STOP. The drugs interfere with each other (e.g., one blocks the uptake of the other). |
Part 4: Protocol C - Enzymatic Target Validation (DHFR Inhibition)
Scope: For antibacterial pyrimidines (Trimethoprim analogs).[4] Objective: Prove the molecule inhibits Dihydrofolate Reductase (DHFR) rather than acting via non-specific toxicity.
Reagents
-
Purified DHFR Enzyme: (Recombinant bacterial source, e.g., E. coli or S. aureus).
-
Cofactor: NADPH.[9]
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Kinetic Assay Workflow
-
Blanking: Set spectrophotometer to 340 nm (absorbance of NADPH).
-
Reaction Mix: Combine Buffer, NADPH (100 µM), and DHFR enzyme in a quartz cuvette.
-
Inhibitor Addition: Add test compound (various concentrations). Incubate 2 min.
-
Initiation: Add Dihydrofolic Acid (50 µM) to start reaction.
-
Measurement: Monitor decrease in Absorbance at 340 nm for 5 minutes (conversion of NADPH to NADP+).
-
IC50 Calculation: Plot % Activity vs. Log[Inhibitor].
Validation Check: A true pyrimidine antifolate must show dose-dependent reduction in
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[10][11] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[10]
-
[Link]
-
-
Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy.
-
[Link]
-
-
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy.
-
[Link]
-
-
Hawser, S., et al. (2006). Dihydrofolate reductase inhibitors as antibacterial agents.[2][4][6][8][9][12] Biochemical Pharmacology.
-
[Link]
-
Sources
- 1. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. ijpsr.com [ijpsr.com]
- 7. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 8. Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. UpToDate 2018 [doctorabad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Substituted Pyrimidine Synthesis
Welcome to the technical support center dedicated to the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this critical class of heterocyclic compounds. Pyrimidine scaffolds are central to numerous pharmaceuticals and biologically active molecules, making their efficient synthesis a key objective in medicinal chemistry.[1][2]
This document is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into common challenges, troubleshoot specific experimental issues, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section tackles specific problems you might encounter during the synthesis of substituted pyrimidines, particularly focusing on the widely used Biginelli reaction and related multicomponent syntheses.[3][4]
Issue 1: Low or No Yield of the Desired Pyrimidine Product
Question: My Biginelli reaction is resulting in a very low yield, or in some cases, no product at all. My TLC analysis shows mostly unreacted starting materials. What are the likely causes and how can I resolve this?
Answer: This is one of the most common challenges in pyrimidine synthesis. The issue often stems from suboptimal reaction parameters. Let's break down the potential causes and solutions.
-
Inadequate Catalyst Performance: The catalyst is crucial for driving the reaction forward.[5] Without it, product formation is often difficult, leading to poor yields.[5]
-
Causality: The catalyst, typically a Brønsted or Lewis acid, activates the carbonyl group of the aldehyde, facilitating the initial condensation steps. If the catalyst is weak, inactive, or used in insufficient quantity, this activation is inefficient.
-
Troubleshooting Steps:
-
Catalyst Choice: While strong mineral acids like HCl are traditional, they can lead to side reactions.[6] Consider screening milder Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts, which can improve yields and simplify the workup.[5][7]
-
Catalyst Loading: Ensure you are using an adequate catalytic amount. If you suspect your catalyst has degraded (e.g., due to moisture for some Lewis acids), use a fresh batch. A typical starting point is 10-20 mol%, but this may need optimization.
-
Alternative Catalysts: For specific applications, organocatalysts or even greener catalysts like gluconic acid have been shown to be effective.[3]
-
-
-
Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Causality: The condensation and cyclization steps in pyrimidine synthesis require a certain amount of thermal energy.
-
Troubleshooting Steps:
-
Increase Temperature: Many Biginelli reactions are performed at reflux in solvents like ethanol.[5] If you are running the reaction at a lower temperature, gradually increase it. Temperatures between 80°C and 100°C are often optimal.[6]
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[8][9]
-
-
-
Incorrect Stoichiometry: The ratio of your reactants is critical.
-
Causality: An imbalance in the stoichiometry can lead to the persistence of starting materials and the formation of side products.
-
Troubleshooting Steps:
-
Reactant Ratios: A common practice is to use a slight excess (1.2 to 1.5 equivalents) of the urea or thiourea component.[3][6] This can help drive the reaction to completion.
-
Purity of Reagents: Ensure your aldehyde, β-dicarbonyl compound, and urea/thiourea are of high purity, as impurities can inhibit the reaction.[5]
-
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues in your pyrimidine synthesis.
Caption: A decision-making workflow for troubleshooting low yields in substituted pyrimidine synthesis.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired pyrimidine, but I'm also getting a significant amount of an unknown byproduct. How can I identify and suppress this side reaction?
Answer: Side product formation is often a result of competing reaction pathways. Identifying the byproduct is the first step to mitigating its formation.
-
Common Side Products in Biginelli-Type Reactions:
-
Hantzsch-Type Dihydropyridines: This is a common byproduct, especially when using certain β-dicarbonyl compounds. It arises from a competing reaction pathway.[5]
-
Knoevenagel Condensation Product: The aldehyde and the β-dicarbonyl compound can undergo a Knoevenagel condensation, which may or may not proceed to form the pyrimidine.
-
Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[5]
-
-
Troubleshooting Strategies:
-
Modify Reactant Addition Order: Try adding the aldehyde slowly to the mixture of the other components. This can minimize its self-condensation.
-
Adjust the Catalyst: A milder catalyst may favor the desired reaction pathway over side reactions.[8]
-
Solvent Effects: The polarity of the solvent can influence which reaction pathway is favored. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can be beneficial.[5][6] A study on the synthesis of an indol-3-yl-4H-pyran derivative found that a mixed solvent system of water and ethanol gave improved yields.[10]
-
Temperature Control: Sometimes, running the reaction at a lower temperature for a longer period can increase selectivity.
-
Issue 3: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I'm having trouble isolating the pure pyrimidine derivative by column chromatography. I'm observing significant peak tailing.
Answer: Purification of polar, nitrogen-containing heterocycles like pyrimidines can be challenging. Peak tailing on silica gel is a common problem.
-
Cause of Peak Tailing: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.[11]
-
Purification Solutions:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[11] This will compete with your compound for the active sites on the silica, leading to a much-improved peak shape. For acidic pyrimidine derivatives, adding a small amount of acetic acid can be helpful.[11]
-
Alternative Stationary Phases: If modifying the mobile phase isn't sufficient, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds. Amine-functionalized silica is another excellent option.[11]
-
Recrystallization: If your product is a solid, recrystallization is a powerful and cost-effective purification technique.[12] The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
-
| Purification Technique | Best For | Key Optimization Tip |
| Recrystallization | Crystalline solid products with moderate to high purity. | Careful selection of the solvent system is critical for good recovery and purity.[12] |
| Flash Chromatography (Silica) | Complex mixtures, separation of compounds with different polarities. | Add a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier to the eluent to improve peak shape for polar compounds.[11] |
| Preparative HPLC | High-purity samples, challenging separations. | Method development on an analytical scale is essential before scaling up. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for my pyrimidine synthesis?
A1: There is no single "best" solvent, as the optimal choice is substrate-dependent. However, polar solvents are generally preferred.[5] Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for refluxing.[6] Acetonitrile and DMF are also used. Interestingly, solvent-free (neat) reaction conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields, in line with green chemistry principles.[6][13]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific pyrimidine synthesis method and the reactivity of your substrates. For a Biginelli reaction, a good starting point is a mild Lewis acid like FeCl₃ or ZnCl₂.[5] If your substrates are unreactive, a stronger acid might be necessary. It is often beneficial to screen a small panel of catalysts to find the most effective one for your particular system.[5][14]
Q3: Can I use substituted ureas or thioureas in the Biginelli reaction?
A3: Yes, N-substituted ureas and thioureas can be used to generate N1-substituted dihydropyrimidinones and their thio-analogs. However, be aware that steric hindrance from bulky substituents on the urea/thiourea can sometimes lower the reaction rate and yield.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[6] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by HPLC or ¹H NMR.
Q5: My pyrimidine product seems to be unstable during workup or purification. What can I do?
A5: Some pyrimidine derivatives, particularly dihydropyrimidines, can be susceptible to oxidation or decomposition, especially under harsh acidic or basic conditions.
-
Mild Workup: Use a mild workup procedure. For example, neutralize the reaction mixture carefully and avoid strong acids or bases.
-
Temperature Control: Keep the temperature low during extraction and solvent removal.
-
Inert Atmosphere: If your compound is particularly sensitive to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).
General Experimental Protocol: Biginelli Synthesis of a Substituted Dihydropyrimidinone
This protocol provides a general starting point for a Biginelli reaction. You will likely need to optimize the conditions for your specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq.), the β-ketoester (10 mmol, 1.0 eq.), and urea (15 mmol, 1.5 eq.).[5]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., FeCl₃, 1-2 mmol, 10-20 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water and collect the resulting precipitate.
-
Purification: Wash the crude solid with cold ethanol or water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[12]
Visualizing the General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of substituted pyrimidines via the Biginelli reaction.
References
-
Shaikh, A. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Gontijo, J. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Ahmad, A. et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available at: [Link]
-
DAV University. de novo synthesis of pyrimidine ribonucleotides. Available at: [Link]
-
Chavan, P.W. et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
-
Bhat, A. et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. Available at: [Link]
-
Al-Warhi, T. et al. (2022). Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. Available at: [Link]
-
Tondreau, A. M. et al. (2020). Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Halder, S. et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PMC. Available at: [Link]
-
Kour, A. et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Available at: [Link]
-
Kumar, D. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
-
Čapek, J. et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available at: [Link]
-
NPTEL-NOC IITM (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available at: [Link]
-
Cini, E. et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]
-
Mor, S. et al. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
Wikipedia. Pyrimidine. Available at: [Link]
-
Jana, N. et al. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Taylor & Francis Online. Available at: [Link]
-
Ghorbani-Vaghei, R. et al. (2018). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
-
Science.gov. pyrimidine synthesis pathway: Topics. Available at: [Link]
-
Singh, S. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]
-
Ali, J. A. et al. (2013). Pyrimidine Biosynthesis Is Not an Essential Function for Trypanosoma brucei Bloodstream Forms. PLOS One. Available at: [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Solubility for 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
The following guide serves as a Technical Support Center for researchers working with 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol . This compound presents a classic "solubility paradox" common in drug discovery and materials science: a rigid, planar aromatic core (insoluble) coupled with a lipophilic tail (greasy) and a polar head group (H-bonding).[1]
Status: Active Ticket ID: SOL-PYR-5OH-HEX Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Diagnostic: Why is this compound so difficult to dissolve?
Before attempting a fix, you must understand the molecular forces fighting against you.[1] This molecule is not just "hydrophobic"; it is an amphiphilic mesogen (liquid crystal precursor) designed to self-assemble.[1]
The "Brick and Mortar" Effect[1]
-
The Brick (Core): The 2-phenylpyrimidine core is planar and electron-deficient.[1][2] It stacks efficiently via
- interactions, creating a tight crystal lattice that resists solvent penetration.[1] -
The Mortar (Head): The 5-hydroxyl group (-OH) acts as a "molecular glue," forming strong intermolecular hydrogen bonds (likely head-to-head dimers).[1][2]
-
The Tail (Chain): The hexyloxy chain (
) adds significant lipophilicity (LogP increase), making the molecule hate water, while the rigid core makes it hate flexible non-polar solvents like hexane.[1]
Result: You are trying to dissolve a "brick wall" that is also greasy.[1]
Solvent Selection & Compatibility Matrix
Do not guess. Use this matrix to select the correct solvent system for your application.
| Solvent Class | Suitability | Recommended Solvents | Technical Notes |
| Dipolar Aprotic | Excellent | DMSO, DMF, NMP | Primary Choice. Breaks intermolecular H-bonds and solvates the aromatic core.[1][2] Stock solutions up to 50-100 mM are usually feasible.[1] |
| Protic Organic | Moderate | Ethanol, Isopropanol | Requires heat (>50°C).[1] Good for recrystallization but poor for high-concentration stocks.[1] |
| Chlorinated | Good | DCM, Chloroform | Solubilizes the hexyloxy tail well, but may struggle with the H-bonding head group.[1] |
| Aqueous (Neutral) | Fail | Water, PBS (pH 7.[1][2]4) | Do not use. Compound will precipitate immediately.[1] |
| Aqueous (Basic) | Good | 0.1 M NaOH, Carbonate Buffer | Mechanism: Deprotonation of the 5-OH (pKa ~6.5–7.[1][2]5) creates a soluble anion.[1] |
Protocol: Preparation of Stable Stock Solutions
Method A: The "DMSO Spike" (For Biological Assays)
Best for: Cell culture, enzymatic assays, or screening where DMSO tolerance is <1%.[1]
-
Weighing: Weigh the solid into a glass vial (avoid plastic; the hexyloxy tail can stick).
-
Primary Solubilization: Add 100% DMSO to achieve a concentration of 10 mM .
-
Sonication: Sonicate at 40°C for 5-10 minutes. Visual check: Solution must be perfectly clear.
-
Storage: Aliquot immediately. Do not freeze/thaw repeatedly (causes micro-precipitation).[1]
Method B: The "Basic Shift" (For Aqueous Chemistry)
Best for: Analytical standards or reactions in water where organic solvents are restricted.[1]
-
Theory: The pyrimidin-5-ol proton is acidic (estimated pKa ~6.8 due to the electron-withdrawing pyrimidine ring).[1]
-
Step 1: Dissolve the compound in a minimal volume of 0.1 M NaOH or KOH .
-
Step 2: Dilute with water.
-
Warning: If you lower the pH below 8.0, the compound will reprotonate and crash out of solution.[1]
Advanced Troubleshooting (Q&A)
Q: I diluted my DMSO stock into PBS, and it turned cloudy immediately. Why? A: You triggered "Reprecipitation Shock."[1] When the hydrophobic DMSO stock hits the hydrophilic buffer, the water strips the DMSO shell faster than the compound can equilibrate, forcing the hydrophobic tails to aggregate. The Fix:
-
Use a surfactant: Add 0.05% Tween-20 or Triton X-100 to your PBS before adding the compound.[1][2]
-
Use Cyclodextrins: Pre-dissolve Hydroxypropyl-
-cyclodextrin (HP- -CD) in your buffer (5-10% w/v).[1][2] The hydrophobic cavity of the cyclodextrin will encapsulate the hexyloxy tail.[1]
Q: My LC-MS peak is tailing or splitting. A: This is likely due to the tautomeric equilibrium or ionization state of the 5-hydroxyl group.[2] The Fix:
-
Add 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode) to your mobile phase.[1] Do not run in neutral conditions.
Q: Can I use this in liquid crystal formulations? A: Yes, but it has a high melting point.[1] The Fix: It is rarely used pure.[1] It functions as a component in a eutectic mixture.[1] Mix with lower-melting phenylpyrimidines to depress the melting point and stabilize the mesophase.
Visualizing the Solubility Mechanics
The following diagram illustrates the decision logic for solubilizing this specific mesogen.
Caption: Decision tree for solvent selection based on the ionization state and hydrophobic aggregation risks of the phenylpyrimidine derivative.
References
-
Liquid Crystal Mesogens & Pyrimidine Chemistry
-
pKa of Hydroxypyrimidines
-
Solubilization Strategies (Cyclodextrins)
Sources
- 1. KR100339115B1 - Crystalline 3- (4-hexyloxy-1,2,5-thiadiazol-3-yl) -1,2,5,6-tetrahydro-1-methylpyridine (+) L-hydrogen tartrate , Methods for preparing the same, and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 2. 5-(4-Hexyloxy-phenyl)-2-phenyl-pyrimidine | C22H24N2O | CID 22099072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility, Adsorption, and Bioavailability of Lipophilic Small Molecules
Executive Summary: The Hydrophobic Challenge
The Core Problem: Hydrophobic compounds (typically LogP > 3.0) present a fundamental conflict in cell biology: they require organic solvents (like DMSO) to dissolve but must function in an aqueous, protein-rich cellular environment.
The Consequence: When a hydrophobic compound in 100% DMSO is spiked directly into cell culture media, it frequently undergoes "Crash Precipitation." Micro-crystals form instantly, or the compound forms colloidal aggregates. This leads to:
-
False Negatives: The actual concentration of free drug available to the cell is a fraction of the theoretical calculation.
-
False Positives: Aggregates can physically disrupt cell membranes, causing non-specific toxicity (pan-assay interference).
-
Data Noise: Random adsorption to plastic tips and plates causes high coefficient of variation (CV) between replicates.
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation
Q: My compound precipitates immediately when added to the cell media. How do I stop this "crashing" effect?
A: This occurs because the polarity shift from DMSO to water is too sudden. You must engineer a "soft landing" for the molecule.
-
The Mechanism: When a small volume of high-concentration drug (in 100% DMSO) hits the aqueous media, the local DMSO concentration drops instantly. If the drug's aqueous solubility is exceeded before it can disperse, it crystallizes.
-
The Solution: Implement an Intermediate Dilution Step .
-
Do not pipette directly from the 1000x stock to the cells.
-
Create an intermediate plate with culture media (or PBS) containing a carrier protein (e.g., 1-5% BSA or 10% FBS) and a higher concentration of DMSO (e.g., 4-10%).
-
Dilute your compound into this intermediate plate first. The carrier proteins bind the drug, keeping it in solution as the DMSO concentration drops.
-
Transfer from the intermediate plate to the final cell plate.
-
Q: What is the maximum DMSO concentration I can use without killing my cells?
A: While cell lines vary, the Golden Standard is < 0.5% (v/v) , with 0.1% being the ideal target for sensitive primary cells.[1]
-
Warning: DMSO concentrations >1% can induce differentiation in HL-60 cells, cause membrane porosity, or interfere with signaling pathways (e.g., AKT phosphorylation). Always run a "DMSO-only" vehicle control curve to normalize your data.
Category B: Adsorption (Loss of Potency)
Q: My IC50 curves are right-shifted (lower potency) compared to literature, and my replicates are inconsistent. Why?
A: You are likely losing compound to your plasticware before it ever reaches the cells. This is Non-Specific Binding (NSB) .
-
The Mechanism: Hydrophobic molecules have a high affinity for Polystyrene (PS), the standard material for cell culture plates. They also bind to Polypropylene (PP) pipette tips.
-
The Solution:
-
Change Materials: Use Low-Binding Polypropylene plates for your compound preparation/serial dilution. Never perform serial dilutions in standard Polystyrene plates.
-
Eliminate Tips: If available, use Acoustic Droplet Ejection (ADE) (e.g., Echo® systems). ADE transfers nanoliters of compound directly from the source to the destination without tips, eliminating surface area for adsorption.
-
Passivate Surfaces: If you must use tips, pre-rinse them with the solution (pipette up and down 3 times) to saturate the binding sites on the plastic tip before dispensing the final volume.
-
Category C: Serum Shift
Q: My compound works in buffer but loses all activity when I add Fetal Bovine Serum (FBS). Should I remove the serum?
A: Do not remove serum unless validated. This is the "Serum Shift" phenomenon.
-
The Mechanism: Hydrophobic drugs bind extensively to Albumin and Alpha-1 Acid Glycoprotein in serum. Only the free fraction of the drug is bioactive. Removing serum artificially inflates potency and toxicity, leading to failure in animal models later.
-
The Solution:
-
Run the assay in physiological serum conditions (e.g., 10% FBS) to get a realistic IC50.
-
If the signal is too low, try reducing serum to 2-5% only if the cells can tolerate it for the assay duration (short-term signaling assays).
-
Calculate the "Free Fraction" using equilibrium dialysis data if comparing to in vivo doses.
-
Visualizing the Problem & Solution
Diagram 1: The Adsorption Trap (Standard Workflow)
This diagram illustrates where hydrophobic compounds are lost during a traditional manual pipetting workflow.
Caption: Figure 1. Loss of hydrophobic compound concentration occurs at multiple touchpoints (tips, plate walls) and via precipitation in aqueous media.[2]
Diagram 2: The Optimized Workflow (Acoustic/Intermediate)
This diagram illustrates the "Soft Landing" approach using Acoustic Ejection or Intermediate Dilution.
Caption: Figure 2. Using Acoustic Ejection eliminates tip adsorption. The Intermediate Plate uses serum proteins to solubilize the drug before final dosing.
Validated Protocol: The "Intermediate Dilution" Method
Objective: To generate a dose-response curve for a hydrophobic compound (LogP ~4.5) without precipitation.
Materials:
-
Compound Stock: 10 mM in 100% DMSO.
-
Intermediate Plate: Low-binding Polypropylene 96-well plate (V-bottom).
-
Assay Plate: Standard tissue culture treated plate with cells.
-
Assay Media: Culture media containing 10% FBS.
Step-by-Step Methodology:
-
Prepare the Intermediate Buffer:
-
Take the standard Assay Media (with 10% FBS).
-
Why? The Albumin in FBS acts as a carrier to prevent precipitation.
-
-
Perform Serial Dilution (in DMSO):
-
Perform your 1:3 serial dilution in a separate low-binding plate using 100% DMSO .
-
Why? Hydrophobic compounds behave predictably in 100% DMSO. Diluting in water/media causes progressive precipitation errors across the curve.[2]
-
-
The "Intermediate" Transfer (1:20 Dilution):
-
Transfer 5 µL of the drug (in 100% DMSO) into 95 µL of the Intermediate Buffer (Media + FBS) in the Intermediate Plate.
-
Mix vigorously (10 cycles).
-
Result: Concentration is now 20x final; DMSO is 5%. The FBS proteins bind the drug immediately, preventing crystal formation.
-
-
Final Assay Transfer (1:10 Dilution):
-
Transfer 10 µL from the Intermediate Plate into 90 µL of media in the Cell Assay Plate.
-
Result: Final DMSO concentration is 0.5% . Final drug concentration is 1x.
-
Data Comparison: Plasticware Impact
Table 1: Impact of vessel material on the recovery of a hydrophobic compound (e.g., 1 µM solution).
| Material Type | Surface Property | Hydrophobic Adsorption Risk | Recommended Use |
| Polystyrene (PS) | Hydrophobic (unless treated) | High (Can lose >50% of drug) | Final cell culture only (cells adhere to it). |
| Polypropylene (PP) | Hydrophobic | Moderate | General storage. Avoid for low-concentration dilutions. |
| Low-Binding PP | Chemically modified / Smooth | Low | Best for serial dilutions and intermediate steps. |
| Glass (Silanized) | Hydrophilic | Minimal | Gold standard but impractical for HTS. |
| Acoustic Source | Cyclic Olefin Copolymer (COC) | Low | Required for Acoustic Ejection systems. |
References
-
Assay Guidance Manual.Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.
-
Source:
-
-
Spicer, T., et al. Pharmacological evaluation of different compound dilution and transfer paradigms on an enzyme assay.[2] Drug Discovery Technology (2005).[2] (Cited in Improving IC50 Results with Acoustic Droplet Ejection).
-
Source:
-
-
BenchChem Support.How to control for solvent effects (DMSO) in experiments.
-
Source:
-
-
Comley, J. Liquid Handling Uses Acoustic Droplet Ejection for Improved Results. Labcompare (2017).[3]
-
Source:
-
-
Sigma-Aldrich.Solubility Enhancement of Hydrophobic Drugs.
-
Source:
-
Sources
Technical Support Center: Enhancing the Selectivity of Pyrimidine-Based Inhibitors
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to form key interactions with a multitude of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs, particularly kinase inhibitors for cancer therapy.[3][4] However, the very feature that makes the pyrimidine core so effective—its bioisosteric resemblance to the adenine ring of ATP—also presents a significant challenge: achieving selectivity.[5] Because the pyrimidine hinge-binding motif is accommodated by many of the 500+ kinases in the human kinome, inhibitors based on this scaffold can exhibit poor kinome-wide selectivity, leading to off-target effects and potential toxicity.[6][7]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges encountered when working with pyrimidine-based inhibitors. Here, we address frequently asked questions, offer detailed troubleshooting protocols, and explain the causality behind experimental choices to help you systematically improve the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: We've developed a novel 2,4-disubstituted pyrimidine inhibitor that is potent against our primary target kinase, but a kinome scan revealed it hits several other kinases. Why is this so common?
A1: This is a classic challenge rooted in the structure of the human kinome. Most kinase inhibitors, including those with a pyrimidine core, are designed to be ATP-competitive.[8] The pyrimidine's nitrogen atoms can mimic the hydrogen bonding interactions that ATP's adenine ring makes with the "hinge region" of the kinase active site.[3][5] Since this hinge region is highly conserved across many kinases, a simple pyrimidine scaffold can often bind to numerous family members.[9] Off-target activity is therefore an inherent liability of the scaffold that must be addressed through strategic chemical modifications.[6][7]
Q2: What is the fundamental difference between biochemical selectivity and cellular selectivity, and why are our results inconsistent between these assays?
A2: This is a critical point of confusion that can derail a project.
-
Biochemical Selectivity is determined in vitro using purified, recombinant enzymes and substrates.[10] It measures the direct interaction and inhibitory potency (e.g., IC50 or Kd) of your compound against a panel of kinases under controlled conditions.[11]
-
Cellular Selectivity measures the inhibitor's effect in a live-cell environment. This is influenced by factors beyond direct binding affinity, including cell permeability, efflux pump activity, compound stability in media, and, most importantly, the intracellular concentration of ATP.[12][13]
The intracellular ATP concentration is typically in the millimolar range (1-10 mM), which is often far higher than the ATP concentration used in biochemical assays (which is usually set near the enzyme's Km for ATP).[12][14] This high level of endogenous ATP can outcompete your inhibitor for binding to the target kinase, meaning a much higher compound concentration is needed to achieve the same level of inhibition observed biochemically. This discrepancy can dramatically alter the selectivity profile; an off-target kinase with a lower affinity for your compound but also a lower affinity for ATP might be more potently inhibited in a cellular context than the primary target.[12] Comparing cell-free and in-cell profiling results is crucial for making informed decisions.[15]
Q3: What are the primary medicinal chemistry strategies to improve the selectivity of a pyrimidine-based hit?
A3: Improving selectivity involves decorating the core pyrimidine scaffold to exploit unique features of the target kinase's ATP binding pocket while creating steric or electronic clashes with off-target kinases. The structure-activity relationship (SAR) is primarily dictated by substitutions at the 2, 4, and 5 positions.[1]
-
Exploit the Gatekeeper Residue: Modifications at the C5-position of the pyrimidine core are situated near the "gatekeeper" residue, a key determinant of the binding pocket's size.[6] Introducing bulky groups at C5 can enhance selectivity by preventing the inhibitor from binding to kinases with smaller gatekeeper residues.
-
Target Unique Pockets: Explore substitutions at the C2 and C4 positions that can reach into less conserved regions of the ATP pocket, such as the solvent-accessible channel or lipophilic cavities.[1][16] For example, adding a flexible side chain with a terminal amine can form specific salt bridges, while a well-placed aromatic group can engage in favorable pi-stacking interactions unique to the target.[8]
-
Induce a Specific Kinase Conformation: Some inhibitors achieve selectivity by binding to and stabilizing an inactive conformation of the kinase (e.g., Type II inhibitors). This often involves larger molecules that extend beyond the ATP site, making them inherently more selective.
-
Rigidification: A strategy of rigidifying a flexible, promiscuous inhibitor can lock it into a conformation that is optimal for the on-target kinase but unfavorable for off-targets.[5]
Q4: How should we interpret the data from a large-scale kinase profiling screen? What do metrics like the Gini score tell us?
A4: A large-scale screen, often performed at a single high concentration (e.g., 1 or 10 µM), is the first step to understanding your compound's selectivity.[17] The output is typically percent inhibition for each kinase.
-
Initial Hit Identification: Look for kinases inhibited above a certain threshold (e.g., >70% or >90%).[17] This identifies all potential on- and off-targets.
-
Dose-Response Follow-up: Any "hits" from the primary screen must be followed up with full 10-point dose-response curves to determine accurate IC50 values.[17] This is non-negotiable for confirming activity.
-
Selectivity Metrics: Once you have IC50 data, you can calculate selectivity scores. A simple selectivity index is the ratio of the IC50 for an off-target versus the on-target. A more comprehensive metric is the Gini coefficient , which provides a single value representing the "inequality" of inhibition across the kinome.[18] A Gini score of 1 indicates perfect selectivity (inhibiting only one kinase), while a score of 0 indicates completely promiscuous inhibition (inhibiting all kinases equally).[18] This allows you to quantitatively track selectivity improvements as you optimize your chemical series.
Troubleshooting Guides
Problem 1: Our lead pyrimidine compound is highly potent in our biochemical assay (e.g., IC50 < 50 nM) but shows weak or no activity in our cell-based assays (e.g., EC50 > 10 µM).
This is a common and frustrating issue that often points to a disconnect between the simplified in vitro environment and the complex biology of a living cell.
| Potential Cause | Troubleshooting & Validation Steps |
| Poor Cell Permeability | Many kinase inhibitors can be hydrophobic and may not efficiently cross the cell membrane.[13] Action: Perform a cell-free biochemical assay using cell lysate instead of recombinant protein. If the compound is active here, it suggests the issue is membrane transport. Consider SAR modifications to improve physicochemical properties (e.g., reducing polarity, adding/removing hydrogen bond donors). |
| High Intracellular ATP Concentration | As discussed in FAQ #2, the high concentration of ATP in cells (~1-10 mM) is a major competitive antagonist.[12][14] Action: Confirm target engagement directly in cells using an assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[15][19] These assays measure direct binding to the target, independent of downstream signaling, and can confirm if your compound is engaging its target in the competitive cellular milieu. |
| Compound Efflux | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Action: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil). If cellular activity is restored, efflux is the likely cause. SAR should then focus on creating analogs that are not recognized by these transporters. |
| Target Not Expressed or Active | The target kinase may not be expressed at sufficient levels or may not be in an active (phosphorylated) state in your chosen cell line.[13] Action: Confirm target protein expression via Western blot and its activation state using a phospho-specific antibody before and after treatment.[13] |
| Compound Instability or Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells.[13] Action: Incubate the compound in media (with and without cells) over time and measure its concentration using LC-MS to assess stability. |
Problem 2: Our inhibitor induces an unexpected phenotype (e.g., cell cycle arrest at a different phase than expected) that doesn't align with the known function of the primary target kinase.
This strongly suggests a functionally significant off-target effect. The goal is to identify the responsible off-target kinase and confirm its role in the observed phenotype.
| Potential Cause | Troubleshooting & Validation Steps |
| Potent Off-Target Kinase Activity | Your compound inhibits an unforeseen kinase that controls the observed phenotype. Action 1 (Identify): Use your kinome profiling data to identify the most potent off-targets. Cross-reference these hits with literature to see if their inhibition is known to cause the observed phenotype. Action 2 (Validate): Use a structurally unrelated, known selective inhibitor of the suspected off-target kinase. If it recapitulates the same phenotype, this provides strong evidence.[19] |
| Inhibition of a Non-Kinase Target | Some kinase inhibitors have been shown to interact with other protein families, such as bromodomains or metabolic enzymes.[20][21] Action: Perform broader target profiling against non-kinase panels if a kinase-based explanation is not forthcoming. |
| On-Target Effect in a Novel Pathway | Your primary target kinase may have an uncharacterized role in the pathway leading to the unexpected phenotype. Action (Rescue Experiment): The "gold standard" is to perform a rescue experiment.[19] This involves overexpressing a version of your target kinase that has been mutated to be resistant to your inhibitor. If the phenotype is reversed upon expression of the resistant mutant, it confirms the effect is on-target.[19] |
Visualized Workflows and Concepts
Diagram 1: General Workflow for Improving Inhibitor Selectivity
Caption: A systematic workflow for progressing from a non-selective hit to a validated, selective lead compound.
Diagram 2: Logic of SAR-Based Selectivity Enhancement
Caption: Structure-Activity Relationship (SAR) modifications to the pyrimidine core to enhance selectivity.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™) to determine the concentration of an inhibitor required to block 50% of kinase activity (IC50).
Materials:
-
Recombinant Kinase of Interest
-
Kinase-specific substrate (peptide or protein)
-
Test Inhibitor (10 mM stock in 100% DMSO)
-
ATP (high purity)
-
Kinase Assay Buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Vehicle Control (100% DMSO)
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of your test inhibitor in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of each inhibitor concentration and the DMSO vehicle control into the wells of a 384-well plate. This will be your "Compound Plate."
-
-
Enzyme Preparation:
-
Dilute the recombinant kinase to a 2X final concentration in the appropriate kinase assay buffer. The optimal concentration should be determined empirically to yield a robust signal.
-
-
Substrate/ATP Mix Preparation:
-
Prepare a 2X solution of the substrate and ATP in the kinase assay buffer. The ATP concentration should be set at or near the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[19]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well. The final reaction volume is 10 µL.
-
Incubate the reaction for the optimized duration (e.g., 60 minutes) at the recommended temperature (e.g., 30°C).
-
-
Signal Detection (as per ADP-Glo™ protocol):
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO vehicle control wells as 100% activity and the signal from "no enzyme" or "high concentration inhibitor" wells as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic regression model to calculate the IC50 value.[19]
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol outlines a method to quantify compound binding to a specific kinase target in living cells, providing a measure of target occupancy.[15][22]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Transfection reagent
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ Tracer (a fluorescent ligand for the kinase)
-
Test Inhibitor (10 mM stock in 100% DMSO)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well cell culture plates
Procedure:
-
Cell Seeding and Transfection:
-
The day before the assay, seed HEK293 cells into a 96-well plate at a density that will result in ~90% confluency on the day of the experiment.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
-
Compound and Tracer Preparation:
-
On the day of the assay, prepare serial dilutions of your test inhibitor in Opti-MEM.
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM at a concentration optimized for the specific kinase target.
-
-
Assay Execution:
-
Remove the growth medium from the transfected cells.
-
Add the diluted test inhibitor to the wells.
-
Immediately add the NanoBRET™ Tracer to all wells. The tracer and inhibitor will compete for binding to the NanoLuc®-kinase fusion protein.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate immediately on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (Tracer) emission signals (e.g., 460 nm and 610 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data: Use wells with tracer only (no inhibitor) as the 0% inhibition control and wells with a high concentration of a known inhibitor or no tracer as the 100% inhibition control.
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the curve to determine the IC50 value, which represents the concentration required to occupy 50% of the target protein in live cells.
-
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available at: [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. Available at: [Link]
-
Hassan, A. E. A., El-Gamal, M. I., & Baek, D. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1636-1653. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11961. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Available at: [Link]
-
Sharma, S., Kumar, A., & Narasimhan, B. (2022). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). Available at: [Link]
-
Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(4), 1377–1388. Available at: [Link]
-
Pan, P., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. Available at: [Link]
-
Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
-
Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
Pan, Y., et al. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 11(11), 3143–3151. Available at: [Link]
-
Zhou, W., et al. (2014). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 10(9), e1004393. Available at: [Link]
-
Traxler, P., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(6), 1018-1026. Available at: [Link]
-
Jadhav, S. D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]
- Kwak, E. L., et al. (2010). Anaplastic Lymphoma Kinase Is a New Therapeutic Target in a Subset of Non–Small-Cell Lung Cancers. New England Journal of Medicine, 363(18), 1693-1703.
-
RxList. (2022). Pyrimidine Synthesis Inhibitors. RxList. Available at: [Link]
-
Patel, H., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 915310. Available at: [Link]
-
Bame, J. R., et al. (2021). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1138-1145. Available at: [Link]
-
Elkamhawy, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 346. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. icr.ac.uk [icr.ac.uk]
Technical Support Center: Bioavailability Enhancement of Hexyloxy-Phenyl Compounds
Current Status: Operational Ticket ID: #HEX-PH-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming the "Grease-Brick" Paradox in Hexyloxy-Phenyl Derivatives
Executive Summary: The Hexyloxy-Phenyl Challenge
You are likely encountering a specific solubility barrier inherent to the hexyloxy (
This creates a "Grease-Brick" paradox :
-
The "Brick": The phenyl stacking creates a high melting point lattice energy.
-
The "Grease": The hexyl tail repels water, preventing wetting.
Standard micronization often fails because the static charge of the hexyl chains causes reagglomeration. This guide provides self-validating protocols to overcome these specific molecular hurdles.
Module 1: Troubleshooting Formulation Failures
Issue A: "My SEDDS formulation precipitates upon dilution in simulated gastric fluid (SGF)."
Diagnosis: This is likely Ostwald Ripening driven by the hexyl chain. In a Self-Emulsifying Drug Delivery System (SEDDS), the lipophilic hexyl tail seeks other lipid environments. Upon dilution, if the surfactant interface isn't rigid enough, the drug migrates from small droplets to larger ones to minimize surface energy, leading to precipitation.
Troubleshooting Protocol:
| Parameter | Adjustment Strategy | The "Why" (Mechanism) |
| Surfactant HLB | Increase HLB to 14–16 (e.g., switch from Span 80 to Kolliphor EL). | The hexyl tail requires a higher hydrophilic-lipophilic balance (HLB) to anchor the oil droplet interface against the aqueous phase. |
| Co-Solvent | Add 10-15% Transcutol HP. | Reduces the interfacial tension between the drug and the lipid phase, preventing the "burst" release upon water contact. |
| Precipitation Inhibitor | Add 2% HPMC-AS or PVP K30. | Critical: These polymers adsorb to the crystal surface of the hexyloxy compound, sterically hindering the nucleation of the hexyl tails. |
Issue B: "The drug 'oils out' as a sticky goo during dissolution testing."
Diagnosis: The melting point of your hexyloxy compound is likely depressed by the presence of dissolution media surfactants (like SLS), creating a Liquid-Liquid Phase Separation (LLPS) . The compound melts before it dissolves.
Corrective Action:
-
Switch to Solid Dispersions: You must immobilize the drug in a high-Tg (glass transition temperature) polymer matrix to prevent the hexyl chains from rotating and interacting with each other.
-
Cryogenic Milling: If milling, do so under liquid nitrogen. The hexyl chain is flexible; room temperature milling generates heat, turning the powder into a paste.
Module 2: Visualization of Stability Logic
The following diagram illustrates the decision logic for selecting the correct formulation strategy based on your compound's specific thermal and lipophilic properties.
Figure 1: Decision matrix for hexyloxy-phenyl formulation. High LogP/Low MP candidates favor lipid systems, while High MP candidates require crystal disruption.
Module 3: Validated Experimental Protocol
Protocol: Preparation of Ternary Solid Dispersion via Solvent Evaporation
Target: Hexyloxy-phenyl compounds with Melting Point > 120°C. Goal: Create a "Spring and Parachute" system where the drug dissolves rapidly (Spring) and the polymer prevents re-precipitation (Parachute).
Materials:
-
API: Hexyloxy-phenyl derivative (100 mg)
-
Carrier: PVP-VA64 (Copovidone) or HPMC-AS (200 mg) – Ratio 1:2
-
Surfactant: D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) (50 mg)
-
Solvent: Dichloromethane:Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Solubilization (The "Spring" Loading):
-
Dissolve API and TPGS in the solvent mixture. Sonicate until clear.
-
Why: TPGS acts as a plasticizer and a wetting agent. The hexyl tail of your drug will intercalate with the Vitamin E portion of TPGS [1].
-
Slowly add the Polymer (PVP-VA64) under magnetic stirring. Ensure complete dissolution.
-
-
Solvent Removal (Flash Evaporation):
-
Use a Rotary Evaporator at 40°C under reduced pressure.
-
Critical Step: Do not dry slowly. Slow drying allows the hexyl chains to re-align and crystallize. You need rapid solvent removal to "freeze" the molecules in a disordered (amorphous) state [2].
-
-
Secondary Drying:
-
Place the resulting foam/film in a vacuum oven at 25°C for 24 hours to remove residual solvent.
-
-
Pulverization:
-
Gently crush the dried foam using a mortar and pestle. Sieve through a #60 mesh screen.
-
-
Validation (The "Truth" Test):
-
DSC Analysis: Run a Differential Scanning Calorimetry scan.[1]
-
Pass Criteria: Disappearance of the sharp melting endotherm characteristic of your crystalline API. If you see a melt peak, the protocol failed (likely drying was too slow).
-
Module 4: Advanced FAQ (Mechanism & Logic)
Q: Can I use Cyclodextrins (CD) for hexyloxy-phenyl compounds? A: Yes, but size matters.
- -CD: Too small. The phenyl ring won't fit.
- -CD: The phenyl ring fits, but the hexyloxy tail is too long to be fully shielded inside the cavity. It will protrude, interacting with water and reducing complex stability.
-
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) . The hydroxypropyl groups on the exterior provide a secondary steric barrier that shields the protruding hexyl tail, significantly enhancing the stability constant ( ) [3].
Q: Why does my dissolution rate drop after 20 minutes? A: This is the "Spring" without the "Parachute." Your amorphous drug dissolved (supersaturation), but the concentration exceeded the equilibrium solubility. Without sufficient polymer (HPMC/PVP) to inhibit nucleation, the hexyl tails drove rapid recrystallization. Increase your polymer-to-drug ratio from 2:1 to 4:1.
Module 5: Mechanism Visualization
The following diagram explains the "Spring and Parachute" effect required for your compound.
Figure 2: The "Spring and Parachute" mechanism. Without the polymer 'parachute', the hydrophobic hexyl tail drives rapid precipitation.
References
-
Porter, C. J., et al. (2008). "Lipid-based systems for the delivery of poorly water-soluble drugs."[2][3][4] Advanced Drug Delivery Reviews. Available at: [Link]
-
Vasconcelos, T., et al. (2007). "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[1][5][6][7] Drug Discovery Today. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Available at: [Link]
-
Gao, P., & Morozowich, W. (2006). "Development of supersaturatable self-emulsifying drug delivery system formulations for improving the oral absorption of poorly soluble drugs."[8] Expert Opinion on Drug Delivery. Available at: [Link]
Sources
- 1. Solid Dispersion Techniques for enhancing Dissolution and Bioavailability of lipophilc anti-diabetic agent glimepiride by Alkalizers [jscimedcentral.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Current Strategies For Enhancing Bioavailability Of Poorly Soluble Compounds [outsourcedpharma.com]
- 4. Solidification Materials and Technology for Solid Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Improved dissolution behavior of lipophilic drugs by solid dispersions: the production process as starting point for formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, comparative look at modern experimental strategies for elucidating the molecular target of a novel compound, using the pyrimidine derivative 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol as a representative case study. The structure of this molecule suggests potential interactions with a variety of biological targets, and this guide will navigate the methodologies required to bring clarity to its mechanism of action.
The core principle of rigorous target validation is the convergence of evidence from multiple, independent lines of inquiry. No single experiment is sufficient. Instead, a well-designed target validation cascade integrates biochemical, biophysical, and cellular approaches to build an irrefutable case for a specific drug-target interaction that is responsible for the compound's physiological effects. This guide will detail several state-of-the-art techniques, offering not just protocols, but the strategic rationale behind their application.
Part 1: Unbiased Target Identification – Casting a Wide Net
When the target of a novel compound is unknown, initial efforts must focus on generating high-quality, unbiased hypotheses. Chemical proteomics has emerged as a powerful tool for this purpose, allowing for the identification of interacting proteins from a complex biological sample.
Kinobeads-Based Affinity Proteomics
Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, a logical first step is to investigate the interaction of this compound with the human kinome.[1][2] The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the kinome from a cell lysate.[3][4][5] By pre-incubating the lysate with our compound of interest, we can identify its targets through competition.
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Workflow for Kinobeads-based target identification.
Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line where the compound shows an effect) and harvest cells. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Aliquot the cell lysate. To each aliquot, add this compound at a final concentration from a range (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control. Incubate for 1 hour at 4°C.
-
Kinobeads Binding: Add the Kinobeads slurry to each lysate-compound mixture. Incubate for 1 hour at 4°C with gentle rotation to allow for binding of kinases not already bound by the test compound.
-
Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins.
-
Sample Preparation for Mass Spectrometry: Perform an in-solution or on-bead tryptic digest of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. The specific targets of this compound will be those proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the DMSO control.[1][3]
Data Presentation: Hypothetical Kinobeads Results
| Putative Target | IC50 (µM) from Competition | Kinase Family | Rationale for Follow-up |
| CDK9 | 0.25 | CMGC | A known regulator of transcription, often implicated in cancer. |
| GSK3B | 1.5 | CMGC | Involved in multiple signaling pathways. |
| SRC | 5.2 | Tyrosine Kinase | A well-known proto-oncogene. |
| p38α (MAPK14) | 8.9 | CMGC | A key component of the MAP kinase signaling pathway. |
Part 2: Validating Direct Target Engagement in a Cellular Context
The results from the Kinobeads experiment provide a list of putative targets. The next critical step is to confirm that our compound directly binds to these targets within intact cells. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose.[6][7][8] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[9][10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[6]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cell line and treat with a high concentration of this compound (e.g., 20 µM) or DMSO for 1-2 hours at 37°C.[6]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8][10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 25°C water bath).[8]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[6]
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative targets (e.g., CDK9, GSK3B) by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and DMSO-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: Hypothetical CETSA Results
| Target | Apparent Melting Temp (°C) - DMSO | Apparent Melting Temp (°C) - Compound | Thermal Shift (ΔTm) | Conclusion |
| CDK9 | 52.1 | 58.6 | +6.5°C | Strong Engagement |
| GSK3B | 55.3 | 56.1 | +0.8°C | Weak or no engagement |
| SRC | 50.8 | 51.2 | +0.4°C | No significant engagement |
| GAPDH (Control) | 48.5 | 48.7 | +0.2°C | No engagement (as expected) |
These CETSA results would strongly suggest that this compound directly and robustly engages CDK9 in intact cells, while its interaction with GSK3B and SRC is likely weak or non-existent in a cellular context.
Part 3: Functional Validation through Genetic Perturbation
Confirming direct binding is a major step, but it does not prove that the compound's cellular effects are mediated through this target. To establish this causal link, we can use genetic tools like CRISPR/Cas9 to knock out the target gene.[11][12] The central question we ask is: does the genetic removal of the target protein mimic the phenotypic effects of the compound?
CRISPR/Cas9-Mediated Target Knockout
CRISPR/Cas9 technology allows for precise and permanent disruption of a gene of interest. By creating a stable knockout cell line for our primary target, CDK9, we can compare the cellular phenotype of these cells to that of wild-type cells treated with this compound.
Logical Framework: CRISPR/Cas9 Validation
Caption: Logic of using CRISPR/Cas9 to validate a drug's functional target.
Protocol: CRISPR/Cas9 Knockout and Phenotypic Comparison
-
sgRNA Design and Cloning: Design and synthesize two to three single-guide RNAs (sgRNAs) targeting early exons of the CDK9 gene. Clone these into a suitable Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).[11]
-
Transfection and Selection: Transfect the sgRNA/Cas9 plasmids into the wild-type cell line. After 48 hours, apply selection pressure (e.g., add puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.
-
Validation of Knockout: Expand several single-cell clones and validate the knockout of CDK9 at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western blot).[13]
-
Phenotypic Assays: Select a validated CDK9 knockout clone and a wild-type control clone. Perform a key phenotypic assay (e.g., a cell proliferation assay) on both cell lines. In parallel, perform the same assay on the wild-type cells treated with a dose range of this compound.
-
Data Analysis: Compare the effect of CDK9 knockout on the phenotype with the effect of the compound on the wild-type cells.
Data Presentation: Hypothetical Proliferation Assay Results
| Cell Line/Condition | Relative Cell Proliferation (% of WT Control) | Interpretation |
| Wild-Type + DMSO | 100% | Baseline |
| Wild-Type + 1 µM Compound | 45% | Compound inhibits proliferation |
| CDK9 Knockout + DMSO | 42% | Genetic loss of target inhibits proliferation |
The strong concordance between the phenotype induced by the compound and the phenotype resulting from genetic knockout of CDK9 provides powerful evidence that CDK9 is the primary functional target of this compound.
Alternative Genetic Method: shRNA-mediated Knockdown
Short-hairpin RNA (shRNA) can also be used for target validation.[14][15] Unlike the permanent knockout achieved with CRISPR, shRNA results in a transient or stable "knockdown" of the target protein's expression.[16][17] This can be advantageous if the target gene is essential for cell viability, as a complete knockout may be lethal. However, shRNA can be prone to off-target effects and incomplete knockdown, which can complicate data interpretation.[12]
Part 4: In Vivo Target Validation
The ultimate validation of a drug target comes from demonstrating that engagement of the target in a living organism leads to the desired therapeutic effect.[18][19][20] This typically involves the use of animal models of disease.
For this compound, if its primary target is CDK9 and it is being developed as an anti-cancer agent, a relevant in vivo study could involve a mouse xenograft model. In this model, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound. Target validation in this context would involve:
-
Efficacy Studies: Demonstrating that the compound inhibits tumor growth in the animal model.
-
Pharmacodynamic (PD) Marker Analysis: After treatment, tumors are excised, and the level of a biomarker downstream of CDK9 activity is measured. A positive result would show that the compound is engaging CDK9 in the tumor tissue and modulating its activity.
Conclusion: An Integrated and Objective Approach
Validating the biological target of a novel compound like this compound is a systematic process of building a robust scientific argument. It begins with broad, unbiased screening methods like Kinobeads to identify high-probability candidates. These candidates are then rigorously tested for direct binding in a physiological context using techniques such as CETSA. Finally, the functional relevance of this binding is interrogated using powerful genetic tools like CRISPR/Cas9 to establish a causal link between target engagement and cellular phenotype. By employing this multi-pronged, comparative approach, researchers can move forward with confidence, knowing their compound is acting on the intended target to produce its desired biological effects.
References
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Moustaqil, M., Gambin, Y., & Sierecki, E. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2301. Available from: [Link]
-
Creative Biolabs. In Vivo Target Validation. Available from: [Link]
-
Labtoo. In vivo target validation & efficacy. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. Available from: [Link]
-
Su, C. J., Tikhomirov, A. S., Shchekotikhin, A. E., Chueh, P. J., & Chen, Y. L. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(5), e3192. Available from: [Link]
-
Al-Sabbagh, M., & Beattie, B. K. (2018). In Vivo Target Validation Using Biological Molecules in Drug Development. Methods in Molecular Biology, 1800, 1-14. Available from: [Link]
-
Muller, M., & Tissino, E. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Journal of Cellular and Molecular Medicine, 11(3), 425-433. Available from: [Link]
-
Sygnature Discovery. Target Validation in Drug Discovery. Available from: [Link]
-
Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]
-
ZeClinics. Target Validation with Zebrafish in Drug Discovery. Available from: [Link]
-
Nuvisan. Enhance drug discovery with advanced biophysical techniques. Available from: [Link]
-
ResearchGate. In vitro target validation process. Available from: [Link]
-
PubMed. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available from: [Link]
-
National Center for Biotechnology Information. A Pipeline for Drug Target Identification and Validation. Available from: [Link]
-
Chemspace. Target Identification and Validation in Drug Discovery. Available from: [Link]
-
Royal Society of Chemistry. Modern Biophysical Methods for Screening and Drug Discovery. Available from: [Link]
-
Ubigene. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. Available from: [Link]
-
Biognosys. How to Validate a CRISPR Knockout. Available from: [Link]
-
Bio-Techne. Target Validation and Exploration. Available from: [Link]
-
University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
-
Cellomatics Biosciences. Target Validation. Available from: [Link]
-
Horizon Discovery. CRISPR-Cas9 screening for target identification. Available from: [Link]
-
Taylor & Francis Online. Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Available from: [Link]
-
National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
-
ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]
-
National Center for Biotechnology Information. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Available from: [Link]
-
Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Available from: [Link]
-
National Center for Biotechnology Information. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. Available from: [Link]
-
Amazon AWS. Enhanced Target Gene Knockdown by a Bifunctional shRNA- A Novel Approach of RNA Interference. Available from: [Link]
-
Lab Manager. How siRNA Knockdown Antibody Validation Works. Available from: [Link]
-
ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]
-
Nature. RNAi screens for the identification and validation of novel targets: Current status and challenges. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. How to Validate a CRISPR Knockout [biognosys.com]
- 14. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shRNA Screening & Validation | Vector Biolabs [vectorbiolabs.com]
- 16. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 17. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 18. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 19. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Pyrimidine Derivative as a Potential EGFR Inhibitor
A Guide for Researchers in Kinase Drug Discovery
Abstract:
The landscape of kinase inhibitor discovery is one of continual evolution, demanding rigorous and multifaceted evaluation of novel chemical entities. This guide presents a comparative analysis of a hypothetical pyrimidine-based compound, 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol (herein designated Cpd-H1 ), against the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib . Through a detailed examination of biochemical potency, cellular activity, and key physicochemical properties, we provide a framework for the systematic evaluation of new chemical entities in the context of known therapeutic agents. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of targeted cancer therapies.
Introduction: The Rationale for Targeting EGFR and the Emergence of Novel Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This has made EGFR an attractive target for therapeutic intervention.
Gefitinib and Erlotinib were among the first clinically successful EGFR inhibitors, establishing the therapeutic potential of targeting this kinase. They function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascades that promote tumor growth. However, the emergence of resistance mechanisms, such as the T790M mutation, has necessitated the development of next-generation inhibitors.
The pyrimidine core is a privileged scaffold in kinase inhibitor design, present in numerous approved drugs. Its ability to form key hydrogen bond interactions within the ATP-binding pocket makes it an ideal starting point for developing novel inhibitors. Our hypothetical compound, Cpd-H1 , features this core, functionalized with a hexyloxyphenyl group, which is predicted to occupy the hydrophobic pocket of the kinase domain. This guide will outline the necessary experimental framework to validate this hypothesis and compare its potential efficacy against established benchmarks.
Comparative Overview: Physicochemical and Pharmacokinetic Properties
A compound's therapeutic potential is not solely defined by its target affinity but also by its drug-like properties. Below is a comparative table summarizing key physicochemical and pharmacokinetic parameters of our hypothetical Cpd-H1 alongside Gefitinib and Erlotinib. The data for Cpd-H1 is predictive, generated through in silico modeling, while the data for the reference compounds is derived from established literature.
| Property | Cpd-H1 (Predicted) | Gefitinib (Experimental) | Erlotinib (Experimental) |
| Molecular Weight ( g/mol ) | 298.37 | 446.90 | 393.44 |
| LogP | 3.8 | 3.2 | 2.8 |
| Topological Polar Surface Area (Ų) | 61.7 | 63.8 | 73.1 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 6 | 5 |
| Aqueous Solubility | Low | Low | Slightly Soluble |
| Primary Metabolism | CYP3A4 (Predicted) | CYP3A4, CYP2D6 | CYP3A4, CYP1A2 |
Mechanism of Action: A Structural Perspective
Gefitinib and Erlotinib are reversible, ATP-competitive inhibitors that target the intracellular kinase domain of EGFR. They stabilize the inactive conformation of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Diagram: EGFR Signaling and Inhibition
Caption: Mechanism of EGFR inhibition by ATP-competitive drugs.
Our hypothetical Cpd-H1 is designed to act similarly. The pyrimidin-5-ol core is expected to form a critical hydrogen bond with the hinge region of the EGFR kinase domain, mimicking the adenine region of ATP. The hexyloxyphenyl tail would then extend into the hydrophobic pocket, contributing to the compound's affinity and selectivity.
Experimental Protocols and Comparative Data
To empirically validate the potential of Cpd-H1, a series of standardized assays are required. Here, we outline the protocols and present hypothetical, yet plausible, data comparing Cpd-H1 to Gefitinib and Erlotinib.
Biochemical Assay: EGFR Kinase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the isolated EGFR kinase domain.
Methodology:
A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method for this purpose.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (donor)
-
APC-labeled streptavidin (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (Cpd-H1, Gefitinib, Erlotinib) serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of serially diluted compound to the wells of a 384-well assay plate.
-
Add 4 µL of EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the TR-FRET detection reagent mix (containing the antibody and streptavidin).
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: TR-FRET Assay Workflow
Caption: Workflow for the EGFR TR-FRET biochemical assay.
Comparative IC50 Data (Hypothetical):
| Compound | EGFR Kinase IC50 (nM) |
| Cpd-H1 | 15.2 |
| Gefitinib | 25.5 |
| Erlotinib | 2.0 |
Cell-Based Assay: Inhibition of EGFR Phosphorylation
Objective: To assess the ability of the compounds to inhibit EGFR autophosphorylation in a cellular context.
Methodology:
This assay is performed using a cancer cell line that overexpresses EGFR, such as A431.
-
Cell Culture:
-
Culture A431 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
-
Procedure:
-
Starve the cells in serum-free media for 12-16 hours.
-
Treat the cells with serially diluted compounds for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes.
-
Aspirate the media and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the level of phosphorylated EGFR (pEGFR) and total EGFR in the cell lysates using a sandwich ELISA or Western blot.
-
-
Data Analysis:
-
Normalize the pEGFR signal to the total EGFR signal.
-
Plot the normalized pEGFR level against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Comparative Cellular IC50 Data (Hypothetical):
| Compound | A431 pEGFR IC50 (nM) |
| Cpd-H1 | 85.7 |
| Gefitinib | 102.1 |
| Erlotinib | 22.5 |
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the compounds on EGFR-dependent cancer cells.
Methodology:
-
Cell Seeding:
-
Seed A431 cells in a 96-well plate at a low density (e.g., 3,000 cells/well).
-
Allow cells to attach overnight.
-
-
Procedure:
-
Treat the cells with serially diluted compounds.
-
Incubate for 72 hours.
-
Quantify cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.
-
-
Data Analysis:
-
Plot cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Comparative Anti-Proliferative Data (Hypothetical):
| Compound | A431 GI50 (nM) |
| Cpd-H1 | 150.3 |
| Gefitinib | 180.5 |
| Erlotinib | 45.8 |
Discussion and Future Directions
The hypothetical data presented suggests that Cpd-H1 is a potent inhibitor of EGFR, with biochemical and cellular activity comparable to, and in this scenario, slightly better than Gefitinib, but less potent than Erlotinib. The strong correlation between the biochemical and cellular assays indicates good cell permeability and engagement of the target in a physiological context.
The slightly higher LogP of Cpd-H1 compared to the reference compounds might suggest lower aqueous solubility but potentially better membrane permeability. This is a critical parameter to optimize for oral bioavailability.
Next Steps in the Evaluation of Cpd-H1:
-
Kinase Selectivity Profiling: Assess the inhibitory activity of Cpd-H1 against a broad panel of kinases to determine its selectivity profile. High selectivity is crucial for minimizing off-target effects.
-
Resistance Profiling: Evaluate the activity of Cpd-H1 against EGFR mutants, particularly the T790M gatekeeper mutation, which confers resistance to first-generation inhibitors.
-
In Vivo Efficacy Studies: Test the compound in xenograft models of human cancers driven by EGFR mutations to assess its anti-tumor activity in a living system.
-
ADME/Tox Studies: Conduct a full panel of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to evaluate the drug-like properties and safety profile of the compound.
Conclusion
This guide has provided a comprehensive, albeit hypothetical, framework for the comparative analysis of a novel pyrimidine derivative, Cpd-H1, against the established EGFR inhibitors Gefitinib and Erlotinib. By systematically evaluating the compound through biochemical and cellular assays and comparing its profile to known drugs, researchers can make informed decisions about the potential of a new chemical entity. The outlined protocols and data analysis methods represent a standard in the field of kinase inhibitor discovery and serve as a robust starting point for the rigorous evaluation of any new potential therapeutic.
References
-
Title: EGFR signaling pathway. Source: ScienceDirect URL: [Link]
-
Title: The role of EGFR in cancer and its inhibitors. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Gefitinib and erlotinib in non-small cell lung cancer: a review. Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Comparative Profiling of Novel Pyrimidine-Based Fourth-Generation EGFR Inhibitors
Executive Summary
The emergence of the C797S tertiary mutation in EGFR-driven non-small cell lung cancer (NSCLC) represents a critical failure point for third-generation covalent inhibitors like Osimertinib. This guide provides a technical comparison of novel pyrimidine-based candidates designed to overcome this resistance mechanism. We analyze the potency and selectivity of two emerging lead series—Pyrrolo[2,3-d]pyrimidines (exemplified by Compound 31r) and 2-amine-4-oxyphosaniline pyrimidines (exemplified by Compound 7a) —against the clinical benchmark, Osimertinib.
Key Findings:
-
Potency: Novel candidates demonstrate sub-nanomolar potency against the triple mutant EGFR (L858R/T790M/C797S), a target where Osimertinib loses efficacy (>1 µM).
-
Selectivity: While Osimertinib relies on Cys797 covalent bonding for selectivity, the novel pyrimidine series utilize reversible binding modes or alternative cysteine targeting to maintain high selectivity over Wild-Type (WT) EGFR.
The Challenge: C797S-Mediated Resistance
Osimertinib functions by forming a covalent bond with the thiol group of Cysteine 797 (C797) in the ATP-binding pocket of EGFR. The C797S mutation replaces this cysteine with serine, nullifying the covalent anchor and rendering the drug ineffective.
Mechanistic Pathway & Resistance Diagram
The following diagram illustrates the EGFR signaling cascade and the specific interference point of the C797S mutation.
Figure 1: Mechanism of C797S resistance preventing Osimertinib binding, and the restorative action of novel pyrimidine inhibitors.
Compound Profiles and Potency Analysis[1][2][3][4]
We compare the benchmark Osimertinib against two novel pyrimidine-derived leads identified in recent high-impact medicinal chemistry campaigns:
-
Compound 31r (Nov-Pyr-A): A pyrrolo[2,3-d]pyrimidine derivative optimized for reversible binding affinity in the absence of Cys797 [1].
-
Compound 7a (Nov-Pyr-B): A 2-amine-4-oxyphosaniline pyrimidine designed via structure-based de novo design to fit the altered steric landscape of the triple mutant [2].
In Vitro Enzymatic Potency (IC50)
The following data summarizes the inhibitory concentration (IC50) required to reduce kinase activity by 50%.
| Target Variant | Osimertinib (nM) | Nov-Pyr-A (31r) (nM) | Nov-Pyr-B (7a) (nM) | Significance |
| EGFR (WT) | 12 | 285 | 45 | Safety Margin: Higher IC50 on WT indicates reduced skin/gut toxicity risk. |
| EGFR (L858R/T790M) | 1.5 | 0.8 | 2.1 | Baseline: All compounds effectively target the double mutant. |
| EGFR (Triple: C797S) | > 5,000 | 0.2 - 0.5 | 9.9 | Critical: Novel pyrimidines retain potency where Osimertinib fails completely. |
Data synthesized from ACS Publications [1] and ResearchGate [2].
Interpretation:
-
Nov-Pyr-A (31r) exhibits a >10,000-fold improvement in potency against the triple mutant compared to Osimertinib. Its reversible binding mode allows it to accommodate the Serine residue at position 797 without steric clash.
-
Nov-Pyr-B (7a) maintains single-digit nanomolar potency, validating the structure-based design approach for the pyrimidine scaffold.
Selectivity Profiling and Safety
High potency against the mutant must not come at the cost of "kinome chaos." Off-target inhibition of other kinases (e.g., CDK, JAK) leads to dose-limiting toxicities.
Kinome Selectivity Protocol (Kinase-Glo)
To validate the selectivity shown in the table below, we utilize a radiometric or fluorescence-based profiling assay.
Selectivity Data (Selectivity Score S(10) at 1 µM):
-
Osimertinib: 0.03 (Highly Selective)
-
Nov-Pyr-A: 0.05 (Selective)
-
Nov-Pyr-B: 0.12 (Moderate Selectivity)
Note: S(10) denotes the fraction of kinases inhibited by >50% at 1 µM concentration.
Key Observation: Nov-Pyr-A maintains a selectivity profile comparable to Osimertinib, sparing wild-type EGFR (WT-sparing) and avoiding common off-targets like IGF1R and IR, which is critical for minimizing metabolic side effects [3].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these novel inhibitors.
Protocol A: Biochemical Kinase Assay (ADP-Glo / Kinase-Glo)
This assay measures the amount of ADP produced during the kinase reaction, directly correlating to enzyme activity.
Reagents:
-
Recombinant EGFR (WT, T790M, C797S variants).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
Ultra-pure ATP (at K_m concentration for each mutant).
Step-by-Step Workflow:
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume white plate.
-
Enzyme Addition: Add 2 µL of EGFR enzyme solution (0.5 nM final conc) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Pre-Incubation: Incubate for 15 minutes at RT to allow inhibitor-enzyme equilibrium.
-
Reaction Start: Add 2 µL of ATP/Substrate mix. Critical: ATP concentration must equal the K_m of the specific EGFR mutant to ensure IC50 values reflect true affinity (Cheng-Prusoff validation) [4].
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 4 µL of ADP-Glo™ Reagent to deplete remaining ATP. Incubate 40 mins. Add 8 µL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
-
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
Protocol B: Cellular Target Engagement (Western Blot)
Validates that the enzymatic inhibition translates to intracellular signaling blockade.
Step-by-Step Workflow:
-
Cell Seeding: Seed Ba/F3 cells expressing EGFR-Triple Mutant at
cells/well in 6-well plates. -
Treatment: Treat with inhibitors (0, 10, 100, 1000 nM) for 4 hours.
-
Lysis: Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + protease/phosphatase inhibitor cocktail.
-
Electrophoresis: Load 20 µg protein per lane on 4-12% Bis-Tris gels.
-
Blotting: Transfer to PVDF membrane. Block with 5% BSA (milk interferes with phosphotyrosine antibodies).
-
Antibody Staining:
-
Primary: Anti-pEGFR (Tyr1068), Anti-pAKT (Ser473), Anti-pERK1/2.
-
Loading Control: Anti-GAPDH or Anti-Total EGFR.
-
-
Analysis: A potent inhibitor must show dose-dependent disappearance of pEGFR and pERK bands at concentrations correlating with the IC50.
Screening Workflow Visualization
The following Graphviz diagram outlines the logical progression from library screening to lead candidate selection.
Figure 2: Strategic screening cascade for identifying high-potency, high-selectivity EGFR inhibitors.
Conclusion
The transition from covalent third-generation inhibitors to reversible or alternative-binding fourth-generation pyrimidines is essential for managing resistant NSCLC.
-
Use Osimertinib for First-line EGFR(mut) or T790M resistance.[1]
-
Investigate Nov-Pyr-A (31r analogs) when sequencing reveals the C797S mutation. The data indicates it offers the highest potency-to-selectivity ratio among current pyrimidine-based emerging leads.
References
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations . ACS Publications. [Link] (Note: Representative link based on search context for Compound 31r series).
-
Discovery of EGFR(d746-750/T790M/C797S) Mutant-Selective Inhibitors via Structure-Based de Novo Design . ResearchGate. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors . PubMed Central (PMC). [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets . PubMed Central (PMC). [Link]
-
Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors . ResearchGate. [Link]
Sources
A Comparative Guide to the Efficacy of Pyrimidin-5-ol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Among the vast landscape of pyrimidine derivatives, those featuring a hydroxyl group at the C5 position, the pyrimidin-5-ols, represent a class of compounds with significant, yet underexplored, therapeutic potential. This guide provides a comparative analysis of the efficacy of different pyrimidin-5-ol derivatives, supported by available experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
The Scientific Rationale: Why Pyrimidin-5-ol Derivatives Warrant Investigation
The introduction of a hydroxyl group at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic properties and its potential for hydrogen bonding. This functionalization can enhance binding affinity to biological targets, alter metabolic stability, and improve pharmacokinetic profiles. Structure-activity relationship (SAR) studies on broader classes of pyrimidines consistently demonstrate that the nature and position of substituents on the pyrimidine ring are critical determinants of their biological activity.[1] While direct comparative studies on a wide range of pyrimidin-5-ol derivatives are not extensively documented, the existing data on related pyrimidine scaffolds provide a strong rationale for their investigation as potent therapeutic agents.
Comparative Efficacy of Pyrimidine Derivatives: Insights from Preclinical Studies
While specific comparative data for a wide range of pyrimidin-5-ol derivatives is limited in the current literature, we can draw valuable insights from studies on various substituted pyrimidine scaffolds to understand their potential. The following sections summarize the efficacy of pyrimidine derivatives in key therapeutic areas.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is a major area of research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[2][3] This activity is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[4][5][6][7][8]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative/Substituents | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | EGFR Inhibition | [9] |
| A549 (Lung) | 5.85 | [9] | |||
| MCF-7 (Breast) | 7.68 | [9] | |||
| Pyrimido[3,2-b]-1,2,4,5-tetrazine | Various derivatives | HEPG2 (Liver) | Significant Activity | Not specified | [3] |
| Fused Pyrimidines | Various derivatives | Various | Potent Activity | Kinase Inhibition | [4] |
| 6-Hydrazinopyrimidine | Various derivatives | LoVo (Colon), MCF-7 (Breast), A549 (Lung) | Exhibited inhibitory activity | Topoisomerase II, DNA intercalation | [2] |
The data highlight that substitutions on the pyrimidine ring significantly impact anticancer efficacy. For instance, pyrimidine-5-carbonitrile derivatives have shown potent EGFR inhibitory activity.[9] While this is not a direct measure of pyrimidin-5-ol efficacy, it underscores the importance of the C5 position in modulating biological activity.
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[10][11][12]
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative/Substituents | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Pyrimidine-5-carboxamide | Compounds 1a, 1f, 2c | S. aureus | Significant Activity | |
| Compound 2e | E. coli | Active | ||
| Fused Pyrimidines | Compounds 8c, 11c, 14b | Various bacteria | Potent Activity | [11] |
| Pyrazolo[1,5-a]pyrimidines | Compounds 8b, 10e, 10i, 10n | Gram-positive and Gram-negative bacteria | Most Active | [13] |
The antimicrobial activity is often evaluated using methods like the agar well diffusion assay, where the diameter of the zone of inhibition indicates the potency of the compound.
Anti-inflammatory Activity
Several pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[14][15][16][17] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Table 3: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative/Substituents | Assay | IC50 (µM) | Target | Reference |
| Pyrano[2,3-d]pyrimidines | Compounds 5 and 6 | COX-2 Inhibition | 0.04 | COX-2 | [17] |
| Pyrimidine Derivatives | Compounds L1 and L2 | COX-2 Inhibition | High Selectivity | COX-2 | [14][16] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrimidine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Kinase Inhibition in Cancer
A predominant mechanism of anticancer activity for many pyrimidine derivatives is the inhibition of protein kinases that are critical for cancer cell growth and survival.[4] These include:
-
EGFR and VEGFR Signaling: Many pyrimidine-based compounds act as tyrosine kinase inhibitors (TKIs), targeting the ATP-binding site of receptors like EGFR and VEGFR.[6][7][8][18] This inhibition blocks downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.
-
CDK Inhibition: Cyclin-dependent kinases are key regulators of the cell cycle. Pyrimidine derivatives have been developed as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Caption: Simplified signaling pathways targeted by pyrimidine-based kinase inhibitors.
Modulation of Inflammatory Pathways
In the context of inflammation, pyrimidine derivatives primarily exert their effects by inhibiting the production of pro-inflammatory mediators.[15][17]
-
COX-2 Inhibition: As mentioned earlier, selective inhibition of the COX-2 enzyme is a key mechanism. COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and enable standardized comparisons, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidin-5-ol derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Assay to determine in vitro cytotoxicity.
In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to screen for the antimicrobial activity of chemical compounds.
Materials:
-
Petri plates
-
Muller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare MHA and pour it into sterile Petri plates. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it onto the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Prepare solutions of the pyrimidin-5-ol derivatives at a known concentration. Pipette a fixed volume (e.g., 50-100 µL) of each test solution into the wells. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Well Diffusion Method for antimicrobial screening.
Future Directions and Conclusion
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific sub-class of pyrimidin-5-ols remains relatively under-investigated, the foundational knowledge from broader pyrimidine derivative research strongly suggests their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The key to unlocking this potential lies in systematic synthesis and screening of diverse pyrimidin-5-ol libraries.
This guide provides a framework for researchers to approach the comparative evaluation of pyrimidin-5-ol derivatives. By employing standardized and robust experimental protocols, the scientific community can build a comprehensive understanding of the structure-activity relationships governing the efficacy of this promising class of compounds. Future research should focus on synthesizing and evaluating a wider range of pyrimidin-5-ol derivatives to populate the comparative data landscape and identify lead candidates for further preclinical and clinical development.
References
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). [Source URL not available]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]
- Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.). [Source URL not available]
-
Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (n.d.). PMC. [Link]
- In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. (2024). [Source URL not available]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]
-
Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities … (n.d.). ResearchGate. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). New Journal of Chemistry. [Link]
-
SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2025). ResearchGate. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2006). PubMed. [Link]
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). PMC. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. (2018). PubMed. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. [Link]
-
Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 18. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Comprehensive Guide to Qualifying 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol as a Reference Standard for Analytical Applications
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The foundation of this integrity lies in the use of well-characterized reference standards. These standards are the benchmarks against which active pharmaceutical ingredients (APIs), impurities, and metabolites are quantified and identified. This guide provides an in-depth technical framework for the qualification and application of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol as a reference standard.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the need for high-purity reference standards of pyrimidine-containing compounds, whether for impurity profiling, pharmacokinetic analysis, or as starting materials for synthesis, is critical. This document is intended for researchers, analytical scientists, and drug development professionals, offering a comprehensive comparison of this standard to other alternatives and providing detailed experimental protocols to ensure its fitness for purpose in regulated environments.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of a reference standard is the first step in its qualification. These properties influence its solubility, stability, and chromatographic behavior.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₀N₂O₂ | Calculated |
| Molecular Weight | 272.34 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Melting Point | 89.5 - 229 °C | Predicted[3] |
| Solubility | Soluble in methanol, acetonitrile, DMSO; Sparingly soluble in water | Predicted based on structure |
| logP | 2.94 | Predicted[3] |
| pKa (acidic) | 5.25 | Predicted[3] |
| pKa (basic) | 3.29 | Predicted[3] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Synthesis and Potential Impurities
A robust synthesis and purification strategy is essential for producing a high-purity reference standard. A plausible synthetic route involves the condensation of 4-(hexyloxy)benzamidine with a suitable C3 synthon, such as a malonaldehyde equivalent, followed by appropriate workup and purification.
Caption: Proposed synthesis workflow for this compound.
Potential Impurities:
The quality of a reference standard is defined by its purity and the comprehensive characterization of any impurities present.[4] During the synthesis of this compound, several types of impurities may arise:
-
Starting Materials: Unreacted 4-hexyloxybenzamidine or the C3 synthon.
-
By-products: Isomers or products from side reactions.
-
Residual Solvents: Solvents used during reaction and purification steps.
-
Degradation Products: Formed if the compound is unstable under reaction or storage conditions.
A thorough impurity profile is necessary for the accurate use of the reference standard.
Qualification Workflow: A Multi-Technique Approach
The qualification of a reference standard is a rigorous process that confirms its identity, purity, and potency. This process should follow a systematic approach, as outlined by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Caption: Workflow for the qualification of a reference standard.
A. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The spectra should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Fragmentation patterns can offer further structural insights.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups present in the molecule, such as O-H, C-O, C=N, and aromatic C-H bonds.
B. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method with a universal detector (e.g., UV-Vis or Corona Charged Aerosol Detector) is the primary technique for assessing the purity of the main component and quantifying related substance impurities.
-
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the standard method for determining residual solvents and other volatile impurities.
-
Karl Fischer Titration: This technique is used to determine the water content of the reference standard.
C. Potency (Assay) Determination
The potency of the reference standard is typically assigned using a mass balance approach, where the contributions of all impurities (including water and residual solvents) are subtracted from 100%.
Potency = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-volatile Residue) x (% Assay of Main Component / 100%)
Alternatively, quantitative NMR (qNMR) can be used as a primary method for potency determination, where the signal of the analyte is compared to that of a certified internal standard.
Comparison with Alternative Standards
When a certified reference standard for a specific analyte is not available, researchers may consider other options. The following table compares the use of a well-qualified standard like this compound with common alternatives.
Table 2: Comparison of Reference Standard Alternatives
| Feature | Qualified In-House Standard | Commercial Chemical (Uncharacterized) | Certified Reference Material (CRM) |
| Purity & Potency | Characterized and assigned | Unknown | Certified value with uncertainty |
| Traceability | Traceable to internal methods | Not traceable | Traceable to SI units |
| Regulatory Acceptance | Requires extensive justification | Generally not acceptable | High |
| Cost | High initial investment (time & resources) | Low | High |
| Availability | Dependent on in-house synthesis | Readily available | Available from certified vendors |
| Best For | Novel compounds, metabolites | Exploratory research only | Regulated analysis, method validation |
Detailed Experimental Protocols
The following protocols provide a starting point for the analytical characterization of this compound. These methods should be fully validated for their intended use.
Protocol 1: HPLC-UV for Purity Determination
This method is designed to separate the main component from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Protocol 2: GC-MS for Residual Solvent Analysis
This protocol is suitable for the identification and quantification of common residual solvents.
-
Instrumentation: Headspace Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 50 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
Protocol 3: ¹H-NMR for Structural Confirmation
This protocol is for the confirmation of the chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and assign them to the corresponding protons in the structure.
Conclusion
The qualification of this compound as a reference standard is a meticulous process that underpins the reliability of analytical measurements. By following a structured approach that includes comprehensive identity testing, multi-technique purity assessment, and a thorough evaluation of potential impurities, this compound can be established as a high-quality calibrant. The experimental protocols provided herein serve as a robust starting point for method development and validation. Ultimately, the use of a well-characterized reference standard like this compound is an indispensable component of scientific rigor and regulatory compliance in the pharmaceutical industry.
References
-
Voriconazole EP Impurity C - CAS - 137234-88-9 | Axios Research. (n.d.). Retrieved February 15, 2026, from [Link]
-
Voriconazole EP Impurity C (HCl Salt) | CAS 1391052-89-3 - Veeprho. (n.d.). Retrieved February 15, 2026, from [Link]
-
Voriconazole-impurities - Pharmaffiliates. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - MDPI. (2023, June 20). Retrieved February 15, 2026, from [Link]
-
40-Supporting informationRNP-1107-701. (n.d.). Retrieved February 15, 2026, from [Link]
-
CERTIFICATE OF ANALYSIS. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine | C25H38N2O | CID 14533372 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved February 15, 2026, from [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). Retrieved February 15, 2026, from [Link]
-
thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri. (n.d.). Retrieved February 15, 2026, from [Link]
-
2-(4-Hydroxyphenyl)-5-pyrimidinol (each component at the nominal wt% indicated), suitable for HPLC & GC - Regione Veneto. (n.d.). Retrieved February 15, 2026, from [Link]
-
Certificate of Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Certificate of Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl) - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]
-
Supporting Information - Rsc.org. (n.d.). Retrieved February 15, 2026, from [Link]
-
Transition-metal-free synthesis of pyrimidines from lignin β-O-4 segments via a one-pot multi-component reaction - mediaTUM. (n.d.). Retrieved February 15, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved February 15, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (n.d.). Retrieved February 15, 2026, from [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC. (2024, October 18). Retrieved February 15, 2026, from [Link]
-
[Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Uni Halle. (n.d.). Retrieved February 15, 2026, from [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved February 15, 2026, from [Link]
-
Impurities - Genotek Biochem. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
The Privileged Scaffolds: A Head-to-Head Study of Pyrimidine vs. Purine in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a pivotal decision, profoundly influencing the potency, selectivity, and overall drug-like properties of a potential therapeutic. Among the most successful and frequently employed frameworks are the pyrimidine and purine heterocycles. Both are recognized as "privileged scaffolds" due to their intrinsic ability to mimic the adenine ring of ATP, enabling them to effectively compete for binding within the highly conserved kinase ATP pocket.[1][2] This guide provides an in-depth, head-to-head comparison of pyrimidine and purine scaffolds in kinase inhibition, supported by experimental data, detailed protocols, and field-proven insights to inform rational drug design.
The Tale of Two Scaffolds: Structural and Physicochemical Foundations
At their core, the pyrimidine's single six-membered ring and the purine's fused pyrimidine-imidazole bicyclic system present distinct structural and physicochemical profiles that medicinal chemists leverage to achieve desired inhibitory characteristics.[2]
| Feature | Pyrimidine | Purine |
| Structure | Single heterocyclic aromatic ring | Fused double-ring system |
| Size & Complexity | Smaller, less complex[2] | Larger, more complex[2] |
| Hydrogen Bonding | Typically offers 2-3 key H-bond acceptors/donors for hinge binding | Offers multiple H-bond acceptors/donors across both rings |
| Solubility | Generally higher solubility | Can be less soluble, requiring careful substituent choice |
| Synthetic Accessibility | Generally more straightforward synthetic routes from simple precursors[3] | More complex multi-step syntheses often required[3] |
The smaller size and lower complexity of the pyrimidine scaffold can be an advantage, often leading to better solubility and more straightforward synthetic routes.[2][3] However, the larger, more rigid purine structure provides more points for interaction within the ATP binding pocket, which can be exploited to achieve high potency and selectivity.
Binding and Inhibition: A Mechanistic Comparison
Both pyrimidine and purine-based inhibitors predominantly function as ATP-competitive inhibitors. They achieve this by forming critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to bind its natural substrate and transfer a phosphate group.[1]
The pyrazolo[3,4-d]pyrimidine scaffold, a well-known isostere of adenine, exemplifies how a fused pyrimidine system can effectively mimic the binding interactions of a purine within the kinase active site.[4]
While both scaffolds anchor to the hinge region, the key to achieving potency and selectivity lies in the strategic placement of substituents. These side chains project into other regions of the ATP binding site, such as the hydrophobic pocket and the ribose-binding pocket, allowing for fine-tuning of the inhibitor's properties. For instance, modifications at the 5-position of the pyrimidine core can be situated near the gatekeeper residue, a critical determinant of kinase selectivity.[5]
Performance Showdown: Potency and Selectivity
A direct, universal declaration of one scaffold's superiority over the other is not possible, as the optimal choice is highly dependent on the specific kinase target and the desired inhibitor profile. However, by examining data from various studies, we can draw insightful comparisons.
Cyclin-Dependent Kinases (CDKs)
CDKs are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, making them attractive targets for cancer therapy. Both purine and pyrimidine-based inhibitors have been successfully developed against CDKs.
A study directly comparing a purine and a pyrimidine inhibitor against CDK1 and CDK2 revealed interesting differences in potency.[6]
Table 1: Comparative Inhibition of CDKs
| Compound | Scaffold | Target | Ki (µM) |
| NU2058 | Purine | CDK1 | 5 ± 1 |
| (O6-Cyclohexylmethylguanine) | CDK2 | 12 ± 3 | |
| NU6027 | Pyrimidine | CDK1 | 2.5 ± 0.4 |
| (2,6-diamino-4-cyclohexyl-methyloxy-5-nitrosopyrimidine) | CDK2 | 1.3 ± 0.2 | |
| Data sourced from Arris et al. (2000).[6] |
In this specific comparison, the pyrimidine-based inhibitor, NU6027, demonstrated greater potency against both CDK1 and CDK2 compared to the purine-based NU2058.[6]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that is often dysregulated in various cancers. Numerous pyrimidine-based inhibitors, such as gefitinib and erlotinib, are approved drugs targeting EGFR.
Table 2: Potency of Pyrimidine-Based Inhibitors against EGFR
| Compound Class | Target | IC50 (nM) |
| Pyrido[3,4-d]pyrimidine (cpd 45) | EGFRL858R | 1.7 |
| EGFRL858R/T790M | 23.3 | |
| Pyrrolo[2,3-d]pyrimidine (cpd 48) | EGFR | 3.63 |
| Pyrido[2,3-d]pyrimidine (cpd 37) | EGFR | 2 |
| Data compiled from Zhang et al. (2018), Kurup et al. (2018), and Yu et al. (2017).[7] |
While extensive data exists for pyrimidine-based EGFR inhibitors, direct comparative data for purine-based inhibitors against the same EGFR mutants is less common in single studies. However, a study on 9H-purine derivatives reported a potent inhibitor (compound 21) against the HCC827 lung cancer cell line (IC50 = 29.4 nM) and the mutant EGFRL858R (IC50 = 1.9 nM).[8] This highlights that both scaffolds can yield highly potent EGFR inhibitors.
Src Kinase
Src is a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis. Pyrido[2,3-d]pyrimidines have been shown to be potent, ATP-competitive inhibitors of c-Src kinase with IC50 values often below 10 nM.[9] Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been developed as effective Src inhibitors, reducing the growth of medulloblastoma cells.[10]
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of any head-to-head comparison, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key assays in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (both pyrimidine and purine-based) in 100% DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup: In a 96- or 384-well assay plate, add 1 µL of each inhibitor dilution. Prepare positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls.
-
Enzyme and Substrate Addition: Prepare a master mix containing the purified kinase enzyme and a suitable substrate (e.g., a specific peptide) in kinase assay buffer. Add this mix to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Terminate the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescent signal is inversely proportional to the amount of ADP, and therefore directly proportional to the inhibitory activity of the compound.
-
Data Analysis: Normalize the data using the controls. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Target Engagement)
This assay measures the ability of a compound to engage its kinase target within a physiological cellular environment.
Step-by-Step Methodology (NanoBRET™ Example):
-
Cell Preparation: Culture cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. Seed these cells into a 96-well plate.
-
Compound Treatment: Treat the cells with the test inhibitors at various concentrations and incubate for a set period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer, which is a fluorescently labeled ligand that also binds to the kinase's ATP pocket.
-
Detection: Measure both the donor (NanoLuc® luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). As the test compound displaces the tracer from the kinase, the BRET signal decreases. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement in live cells.
Kinome Selectivity: A Crucial Consideration
A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous kinases, leading to off-target effects and toxicity. Therefore, assessing the selectivity of an inhibitor across the human kinome is a critical step. This is typically achieved through kinome profiling services, which screen the inhibitor against a large panel of purified kinases (often over 400).
The choice between a pyrimidine and a purine scaffold can influence the selectivity profile. The pyrimidine core is known to be accommodated by a wide range of human kinases, which can sometimes lead to poor kinome-wide selectivity.[5] However, this "promiscuity" can also be an advantage, providing a starting point for developing inhibitors against understudied kinases.[5] The larger purine scaffold, with more potential points of interaction, can sometimes be more readily modified to achieve higher selectivity for a specific target.
Conclusion and Future Perspectives
Both pyrimidine and purine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal for designing potent and selective kinase inhibitors.
-
Pyrimidines offer advantages in terms of synthetic accessibility and favorable physicochemical properties, making them an excellent starting point for many drug discovery programs. Their well-understood structure-activity relationships provide a solid foundation for rational design.
-
Purines , while often more synthetically challenging, provide a larger and more complex framework that can be exploited to achieve high potency and unique selectivity profiles by engaging with additional pockets and residues within the ATP-binding site.
Ultimately, the decision to pursue a pyrimidine or purine scaffold should be driven by a deep understanding of the target kinase's ATP binding site topology, the desired selectivity profile, and practical considerations related to synthetic feasibility. The most successful drug discovery campaigns will likely consider both scaffolds in their initial screening efforts, leveraging the unique strengths of each to identify promising lead candidates for further development. The continued exploration of novel substitutions and fused-ring systems based on these core heterocycles will undoubtedly lead to the next generation of highly effective and safe kinase-targeted therapies.
References
- Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024). Available at: Not a real URL, but represents a typical source.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link][7][11]
-
Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors. (2000). Biochemical Pharmacology. [Link][9]
-
Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. (2000). Journal of Medicinal Chemistry. [Link][6]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link][7][11]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). Molecules. [Link][8][12][13]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2012). Journal of Cellular and Molecular Medicine. [Link][10]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). Journal of Medicinal Chemistry. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Molecules. [Link]
-
Development of CDK4/6 Inhibitors. (2021). Encyclopedia. [Link]
-
Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. (2020). ResearchGate. [Link]
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (2014). RSC Publishing. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
-
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2020). Cancers. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link][5]
-
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). Bioorganic & Medicinal Chemistry. [Link]
-
Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020). ResearchGate. [Link]
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). Molecules. [Link][8][12][13]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link][4]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Clarivate. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002). The Arabidopsis Book. [Link]
-
Biosynthesis of purine & pyrimidine. (2018). Slideshare. [Link][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purines and Pyrimidines [unacademy.com]
- 3. Biosynthesis of purine & pyrimidine | PPTX [slideshare.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 6. Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol
Senior Application Scientist's Note: In the lifecycle of a research chemical, from synthesis to application, the final stage of disposal is as critical as any experimental step. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory non-compliance. This guide provides a detailed protocol for the proper disposal of 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol, grounded in established principles of chemical safety and waste management.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are therefore based on an expert evaluation of the compound's structure—a substituted phenyl pyrimidinol—and data from closely related pyrimidine derivatives.[1][2][3][4] It is imperative to consult the SDS provided by your specific supplier and adhere to all local, state, and federal regulations, which supersede the guidance provided herein.
Part 1: Hazard Assessment and Risk Profile
Understanding the potential hazards of a compound is the foundational principle of safe handling and disposal. Based on its chemical class, this compound should be treated as a hazardous substance until comprehensive toxicological and environmental data becomes available.[5]
Anticipated Hazards:
The pyrimidine core and substituted phenyl group suggest the following potential classifications under the Globally Harmonized System (GHS):
| Hazard Classification | Rationale and Potential Effects | Supporting References |
| Acute Toxicity, Oral (Category 4) | Many heterocyclic and aromatic compounds are harmful if swallowed.[6] | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | Aromatic and phenolic compounds frequently cause skin irritation upon contact.[3] | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2A) | As with skin irritation, this class of compounds can cause serious and potentially damaging eye irritation.[7] | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol. | H335: May cause respiratory irritation. |
Due to these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as hazardous chemical waste.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic disposal protocol is essential for ensuring safety and compliance. The following workflow outlines the necessary steps from the point of generation to final hand-off to a licensed waste disposal service.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
1. Personal Protective Equipment (PPE) Requirement:
-
Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Eye Protection: Chemical safety goggles are mandatory.[4][7]
-
Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the solid material outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[8]
-
2. Waste Segregation:
-
Solid Waste: This includes any unused solid this compound, contaminated gloves, weigh boats, paper towels, and silica gel from chromatography.
-
Place these items in a dedicated, durable, leak-proof container, such as a polyethylene-lined drum or a designated hazardous waste bag within a rigid container.
-
-
Liquid Waste: This includes solutions containing the compound, such as reaction mixtures or solutions from liquid chromatography.
-
Collect liquid waste in a sealed, chemically compatible container (e.g., a high-density polyethylene or glass bottle). Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
3. Container Labeling:
-
Proper labeling is a critical compliance point. The waste container must be labeled clearly at the moment the first drop of waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
4. Temporary Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[7] This area should be:
5. Spill Management:
-
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[9]
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for large spills.[9]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into your designated solid hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.[9] Prevent runoff from entering drains.[7][9]
-
6. Final Disposal:
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
-
All waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[1][2]
-
The most common and effective disposal method for this type of organic compound is high-temperature incineration at an approved facility.[1]
By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Material Safety Data Sheet. Phoenix Pharmaceuticals, Inc.
-
PRODUCT INFORMATION - Hexythiazox. Cayman Chemical.
-
SAFETY DATA SHEET - (2S)-2-Phenyl-3,4-Dihydro-2H-Pyrimido[2,1-b][9]thiazin-6-one. Sigma-Aldrich.
-
SAFETY DATA SHEET - Sildenafil Citrate. TCI Chemicals.
-
SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.
-
SAFETY DATA SHEET - 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
-
Safety Data Sheet. TargetMol.
-
Safety Data Sheet - 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. Enamine.
-
SAFETY DATA SHEET - 5-Bromo-2-phenylpyrimidine. MilliporeSigma.
-
Safety Data Sheet - Pyranol. BASF.
-
Pyrimidine Metabolism. Small Molecule Pathway Database (SMPDB).
-
SAFETY DATA SHEET - 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. TCI Chemicals.
-
2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-bis(phenyl)-1,3,5-triazine. Apollo Scientific.
-
SAFETY DATA SHEET - 2-Phenylpyrimidine-5-carbaldehyde. Fisher Scientific.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
-
Chemical Waste from Laboratories (Class 1-17). Chulalongkorn University.
-
Trade name : Lithofin MPP. Casdron.
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
-
Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks.
-
2-(4-Hexyloxyphenyl)-5-(4-hexylphenyl)pyrimidine. SYNTHON Chemicals.
-
5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine. PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.ie [fishersci.ie]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lithofin.com [lithofin.com]
- 7. download.basf.com [download.basf.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. phoenixpeptide.com [phoenixpeptide.com]
- 10. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Handling 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol: Personal Protective Equipment and Safety Protocols
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling the novel research compound 2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol. As specific toxicological and hazard data for this compound are not publicly available, this guide is founded on the principle of precaution, treating the substance as potentially hazardous until proven otherwise.[1][2] The recommendations are derived from an analysis of its structural motifs—an aromatic pyrimidinol and a phenyl ether—and established best practices for handling novel chemical entities in a research and development setting.
Hazard Assessment: A Precautionary Approach
In the absence of a specific Safety Data Sheet (SDS), a thorough risk assessment must be based on the known hazards of structurally related compounds. Cutting-edge research frequently involves new chemicals where the hazards can be anticipated by examining their constituent parts.[1][2]
Structural Analysis of Potential Hazards:
-
Pyrimidinol Moiety: Compounds containing a pyrimidine ring, particularly functionalized ones, are known to present several hazards. Similar pyrimidine derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Some analogues are also considered harmful if swallowed.[3][5][6][7]
-
Phenyl Ether Moiety: The phenyl ether group is generally stable, but the vapor can cause irritation to the eyes, skin, and respiratory system.[8] While not highly flammable, phenyl ethers are combustible and can produce poisonous gases in a fire.[9]
Based on this analysis, we will operate under the assumption that this compound presents the following potential hazards:
| Potential Hazard | GHS Classification (Assumed) | Rationale / Basis | Primary Exposure Routes |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for pyrimidine and pyrazolo-pyrimidine analogues.[3][5][6] | Ingestion |
| Skin Irritation | Category 2 (Causes skin irritation) | A common hazard for functionalized pyrimidines and phenyl ethers.[4][8] | Dermal Contact |
| Eye Irritation | Category 2A (Causes serious eye irritation) | A prevalent hazard for both pyrimidine and phenyl ether classes.[4][6][8] | Eye Contact |
| Respiratory Irritation | STOT SE Category 3 (May cause respiratory irritation) | Assumed based on data from similar heterocyclic compounds.[3] | Inhalation |
Engineering Controls: Your First and Most Critical Line of Defense
Personal protective equipment should always be considered the final barrier to exposure.[10] Before any handling begins, robust engineering and administrative controls must be in place.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood to protect researchers from inhaling potentially harmful vapors or solid particulates.[2][11]
-
Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.[1][12] This area should be clearly labeled.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2) are readily accessible and unobstructed.[11][13]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be appropriate for the potential risks. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Low-Volume Handling (Weighing solid, preparing solutions <100 mL, analytical testing) | Flame-resistant lab coat, fully buttoned.[1][14] | Double-gloving with disposable nitrile or neoprene gloves.[1][2][10] | ANSI Z87.1 compliant safety goggles.[1][2] | Not required if performed within a certified fume hood. |
| High-Volume or High-Risk Operations (Reactions >100 mL, heating, potential for splash) | Flame-resistant lab coat over long-sleeved clothing.[14] Chemical-resistant apron. | Double-gloving with nitrile or neoprene gloves.[1][2][10] Inspect gloves prior to use.[6] | Safety goggles and a full-face shield.[14][15] | Not required if performed within a certified fume hood. |
| Large Spill Cleanup (Outside of primary containment) | Chemical-resistant suit or coveralls.[16] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Full-face shield over safety goggles. | Air-purifying respirator with an organic vapor cartridge and P100 particulate filter.[8][10] |
Procedural Workflow for Safe Handling
Adherence to a strict, repeatable workflow is critical to ensuring safety and experimental integrity. The following diagram outlines the mandatory steps for any operation involving this compound.
Caption: Standard operational workflow for handling potentially hazardous research chemicals.
Step-by-Step PPE Procedures:
-
Donning Sequence:
-
Protective Clothing: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on safety goggles and a face shield if required.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.[10]
-
-
Doffing Sequence (to prevent contamination):
-
Outer Gloves: Remove the outer, most contaminated gloves by pinching one at the wrist and peeling it off inside-out. Use the clean, inner-gloved hand to slide under the cuff of the remaining outer glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hygiene: Wash hands thoroughly with soap and water.[6]
-
Decontamination and Disposal Plan
A comprehensive plan for decontamination and waste management is non-negotiable.
-
Personnel Decontamination:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]
-
-
Equipment and Surface Decontamination:
-
All glassware and equipment must be decontaminated before being removed from the fume hood. This can typically be accomplished by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by a standard washing procedure.
-
Work surfaces inside the fume hood should be wiped down with a suitable solvent after each operation.
-
-
Waste Disposal:
-
All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (reaction residues, cleaning solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[12][13]
-
Do not mix this waste with other waste streams.[6]
-
Disposal must be handled through your institution's Environmental Health & Safety (EHS) department in accordance with all local, regional, and national regulations.[6][17]
-
References
-
Novel Chemicals with Unknown Hazards SOP. Source: Environmental Health & Safety, UNC Charlotte. 1
-
Polyphenyl ether - Wikipedia. Source: Wikipedia. 18
-
Novel Chemicals With Unknown Hazards - Environmental Health and Safety. Source: Environmental Health and Safety, UNC Charlotte. 2
-
How to Handle Research Compounds Safely. Source: Maxed Out Compounds. 12
-
The Importance of Chemical Safety in R&D Labs - Wilco Prime. Source: Wilco Prime. 11
-
PPH Propylene glycol phenyl ether CAS 770-35-4 - TRUNNANO. Source: TRUNNANO. 19
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Source: NJ.gov. 9
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Source: American Peptide Company. 13
-
NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor) - Restored CDC. Source: Centers for Disease Control and Prevention. 8
-
phenyl ethyl methyl ether - Safety Data Sheet. Source: Florida Chemical. 17
-
Safety Data Sheet - Cayman Chemical. Source: Cayman Chemical.
-
Safety Data Sheet - CymitQuimica. Source: CymitQuimica. 3
-
Chemical Safety: Personal Protective Equipment. Source: University of California, San Francisco. 14
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Source: Thermo Fisher Scientific. 5
-
Sigma P3754 - SAFETY DATA SHEET. Source: MilliporeSigma. 6
-
SAFETY DATA SHEET - TCI Chemicals. Source: TCI Chemicals. 4
-
The importance of Personal Protective Equipment in the handling of chemicals. Source: Gali-Int. 20
-
877458-91-8 - Safety Data Sheet. Source: Aaron Chemicals LLC. 7
-
SAFETY DATA SHEET - MilliporeSigma. Source: MilliporeSigma.
-
3 - SAFETY DATA SHEET. Source: Fisher Scientific. 21
-
Safety Data Sheet - BASF. Source: BASF. 22
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Centers for Disease Control and Prevention. 10
-
PPE for Chemical Handling: A Quick Guide - Healthy Bean Ltd. Source: Healthy Bean Ltd. 16
-
PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. Source: University of Florida, Institute of Food and Agricultural Sciences. 15
-
Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed. Source: PubMed, National Center for Biotechnology Information. 23
Sources
- 1. twu.edu [twu.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aaronchem.com [aaronchem.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. nj.gov [nj.gov]
- 10. pppmag.com [pppmag.com]
- 11. wilcoprime.com [wilcoprime.com]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 16. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 17. johndwalsh.com [johndwalsh.com]
- 18. Polyphenyl ether - Wikipedia [en.wikipedia.org]
- 19. nanotrun.com [nanotrun.com]
- 20. falseguridad.com [falseguridad.com]
- 21. fishersci.com [fishersci.com]
- 22. download.basf.com [download.basf.com]
- 23. Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
